GNE-431
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C30H32N10O2 |
|---|---|
Molekulargewicht |
564.6 g/mol |
IUPAC-Name |
2-[3-(hydroxymethyl)-4-[8-[(5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-2-yl)amino]imidazo[1,2-b]pyridazin-6-yl]-2-pyridinyl]-3,4,6,7,8,9-hexahydropyrazino[1,2-a]indol-1-one |
InChI |
InChI=1S/C30H32N10O2/c1-36-10-13-39-20(17-36)15-27(35-39)33-24-16-23(34-40-9-8-32-29(24)40)21-6-7-31-28(22(21)18-41)38-12-11-37-25-5-3-2-4-19(25)14-26(37)30(38)42/h6-9,14-16,41H,2-5,10-13,17-18H2,1H3,(H,33,35) |
InChI-Schlüssel |
XCTHZVUJRUQEGV-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
GNE-431: A Technical Guide to its Mechanism of Action on Bruton's Tyrosine Kinase (BTK)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Bruton's tyrosine kinase (BTK) is a critical signaling enzyme in the B-cell receptor (BCR) pathway, making it a premier therapeutic target for B-cell malignancies and autoimmune diseases.[1][2] The advent of covalent BTK inhibitors revolutionized treatment, but their efficacy is often curtailed by acquired resistance, most commonly through mutations at the Cysteine 481 (Cys481) binding site.[3][4] GNE-431 is a potent, selective, non-covalent BTK inhibitor designed to overcome this limitation. This document provides an in-depth technical overview of this compound's mechanism of action, its activity against wild-type and mutant forms of BTK, and the experimental protocols used for its characterization.
The BTK Signaling Pathway and Therapeutic Intervention
BTK, a member of the Tec family of non-receptor tyrosine kinases, functions as a crucial intermediary downstream of the B-cell receptor (BCR).[2][5] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the phosphorylation and activation of BTK.[3][5] Activated BTK then phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), which triggers a cascade involving calcium mobilization and activation of transcription factors like NF-κB.[2] This signaling is essential for the proliferation, survival, and activation of B-cells.[6] Dysregulation of this pathway is a hallmark of various B-cell cancers.
BTK inhibitors function by blocking the kinase activity of BTK, thereby suppressing the downstream signaling required for malignant B-cell survival.
Core Mechanism of Action: Non-Covalent Reversible Inhibition
This compound is distinguished by its non-covalent mechanism of action. Unlike first-generation inhibitors such as ibrutinib, which form a permanent, irreversible covalent bond with the sulfhydryl group of Cys481 in the ATP-binding pocket of BTK, this compound binds reversibly through non-covalent interactions like hydrogen bonds and van der Waals forces.[3][6][7]
This fundamental difference is the key to its therapeutic potential in the context of acquired resistance. The C481S mutation, a substitution of cysteine with serine, eliminates the thiol group necessary for covalent bonding, rendering irreversible inhibitors ineffective.[4] Because this compound's binding is independent of this residue, it retains potent inhibitory activity against both the wild-type (WT) enzyme and its C481S mutant form.[7][8]
References
- 1. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 2. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
- 7. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emjreviews.com [emjreviews.com]
GNE-431: A Noncovalent Pan-BTK Inhibitor for B-Cell Malignancies
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the survival, proliferation, and differentiation of B-lineage lymphoid cells.[1][2] Its constitutive activation in many B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL), has established it as a key therapeutic target.[1][3] The advent of covalent BTK inhibitors, such as ibrutinib (B1684441), has revolutionized the treatment landscape for these diseases.[3][4] However, the emergence of acquired resistance, most commonly through mutations at the cysteine 481 (C481) residue, which is the binding site for covalent inhibitors, presents a significant clinical challenge.[4][5] GNE-431 is a potent, selective, and noncovalent "pan-BTK" inhibitor designed to overcome this resistance.[5] This document provides an in-depth technical overview of the function and preclinical profile of this compound in the context of B-cell malignancies.
Mechanism of Action: Overcoming Covalent Inhibitor Resistance
Unlike first-generation BTK inhibitors that form an irreversible covalent bond with the C481 residue in the ATP-binding site of BTK, this compound is a noncovalent, reversible inhibitor.[5][6] This distinction in binding mode is fundamental to its ability to inhibit BTK mutants that confer resistance to covalent inhibitors. The most common resistance mutation, C481S, substitutes the cysteine with a serine, preventing the covalent bond formation and rendering drugs like ibrutinib ineffective.[4][5] this compound does not rely on interaction with Cys481 for its inhibitory activity, allowing it to potently inhibit both wild-type (WT) BTK and the ibrutinib-resistant C481S mutant.[4][5] This mechanism provides a promising therapeutic strategy for patients who have developed resistance to covalent BTK inhibitor therapy.[5]
Quantitative Data: In Vitro Inhibitory Activity
This compound has demonstrated potent inhibitory activity against wild-type BTK and a range of clinically relevant BTK mutants in biochemical assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against these targets.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[4] |
| C481S Mutant BTK | 2.5[4] |
| C481R Mutant BTK | 7.5 - 10[4] |
| T474I Mutant BTK | 7.5 - 10[4] |
| T474M Mutant BTK | 7.5 - 10[4] |
Table 1: In vitro inhibitory potency of this compound against wild-type and mutant BTK.
Preclinical studies have confirmed that this compound potently inhibits the ibrutinib-resistant BTK C481S mutant not only in enzymatic assays but also within cellular contexts.[5] While specific anti-proliferative IC50 values across a range of B-cell malignancy cell lines are not publicly available, its demonstrated in vitro activity against key BTK mutants underscores its potential as a treatment for resistant B-cell lymphomas.[3][6]
Experimental Protocols
The following sections describe generalized methodologies for key experiments relevant to the preclinical evaluation of a BTK inhibitor like this compound.
In Vitro BTK Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified recombinant wild-type and mutant BTK enzymes.
Methodology (Adapted from Homogeneous Time-Resolved Fluorescence - HTRF®):
-
Reagents and Materials:
-
Recombinant human BTK enzyme (wild-type and mutants).
-
Kinase buffer.
-
ATP.
-
Biotinylated peptide substrate.
-
This compound stock solution (in DMSO).
-
HTRF® detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665).
-
384-well low-volume plates.
-
Plate reader capable of HTRF® detection.
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the BTK enzyme and peptide substrate to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the HTRF® detection reagents and incubate to allow for antibody-antigen binding.
-
Read the plate on an HTRF®-compatible plate reader, measuring the fluorescence emission at two wavelengths.
-
Calculate the ratio of the two emission signals, which is proportional to the amount of phosphorylated substrate.
-
Plot the HTRF® ratio against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context by measuring the autophosphorylation of BTK at Tyr223.
Methodology:
-
Cell Culture:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8 for DLBCL) or a cell line engineered to express wild-type or mutant BTK.
-
-
Procedure:
-
Plate the cells in a multi-well plate and incubate overnight.
-
Treat the cells with serial dilutions of this compound or DMSO for a specified duration.
-
Stimulate the B-cell receptor pathway to induce BTK activation (e.g., using anti-IgM).
-
Lyse the cells and collect the protein lysates.
-
Perform a Western blot analysis using primary antibodies specific for phospho-BTK (Tyr223) and total BTK.
-
Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and a suitable substrate to visualize the protein bands.
-
Quantify the band intensities and normalize the phospho-BTK signal to the total BTK signal.
-
Determine the concentration of this compound required to inhibit BTK autophosphorylation by 50%.
-
Visualizations
B-Cell Receptor (BCR) Signaling Pathway and BTK Inhibition
Caption: BCR signaling pathway and points of intervention for BTK inhibitors.
Experimental Workflow for In Vitro BTK Inhibitor Evaluation
Caption: Generalized workflow for preclinical evaluation of BTK inhibitors.
Logical Relationship: Overcoming Resistance with this compound
Caption: How this compound's noncovalent binding overcomes C481S-mediated resistance.
Conclusion and Future Directions
This compound is a potent and selective noncovalent pan-BTK inhibitor that demonstrates significant promise for the treatment of B-cell malignancies, particularly in the context of acquired resistance to covalent BTK inhibitors. Its ability to effectively inhibit both wild-type and clinically relevant mutant forms of BTK, including C481S, T474I, and T474M, addresses a critical unmet need for patients who experience disease progression on first-generation therapies.
While the in vitro data for this compound is compelling, further preclinical and clinical development is necessary to fully elucidate its therapeutic potential. Future studies should focus on evaluating its efficacy in in vivo models of B-cell malignancies, including xenograft models harboring BTK resistance mutations. Moreover, comprehensive clinical trials are required to determine the safety, tolerability, and clinical activity of this compound in patients with relapsed or refractory B-cell lymphomas. The development of noncovalent BTK inhibitors like this compound represents a significant advancement in the targeted therapy of B-cell malignancies, offering a potential new line of defense against drug resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. oncodesign-services.com [oncodesign-services.com]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations (Journal Article) | OSTI.GOV [osti.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
GNE-431: A Non-Covalent BTK Inhibitor for B-Cell Malignancies and Autoimmune Diseases
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1][2] Its importance in various B-cell malignancies and autoimmune diseases has made it a prime target for therapeutic intervention.[3][4] First-generation BTK inhibitors, such as ibrutinib, function through a covalent, irreversible binding to cysteine 481 (C481) in the ATP-binding site of BTK.[2] While clinically effective, the emergence of resistance, most commonly through mutations at the C481 residue (e.g., C481S), has necessitated the development of novel therapeutic strategies.[2][5]
GNE-431 is a potent and selective, non-covalent "pan-BTK" inhibitor that offers a promising solution to the challenge of acquired resistance.[5] By not relying on covalent interaction with C481, this compound maintains its inhibitory activity against both wild-type (WT) BTK and clinically relevant mutant forms, including C481S, C481R, T474I, and T474M.[2] This technical guide provides a comprehensive overview of this compound, including its inhibitory potency, detailed experimental protocols for its evaluation, and visualization of the relevant biological pathways and experimental workflows.
Data Presentation
The inhibitory activity of this compound against wild-type and various mutant forms of BTK has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, demonstrating the potent and broad-spectrum activity of this compound.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[6] |
| C481S Mutant BTK | 2.5[6] |
| C481R Mutant BTK | 7.5 - 10[6] |
| T474I Mutant BTK | 7.5 - 10[6] |
| T474M Mutant BTK | 7.5 - 10[6] |
Table 1: In vitro inhibitory potency of this compound against wild-type and mutant BTK.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the activity of this compound.
In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay quantifies the ability of this compound to displace a fluorescently labeled tracer from the ATP-binding site of BTK, providing a measure of its binding affinity and inhibitory potency.
Materials:
-
BTK enzyme (wild-type and mutant forms)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer 236
-
1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well assay plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compound series in 1X Kinase Buffer A to achieve the desired final concentrations.
-
Kinase/Antibody Mixture Preparation: Prepare a solution containing the BTK enzyme and the Eu-anti-Tag antibody in 1X Kinase Buffer A.
-
Tracer Preparation: Prepare a solution of Kinase Tracer 236 in 1X Kinase Buffer A.
-
Assay Assembly:
-
Add 5 µL of the diluted this compound solution to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio by dividing the acceptor emission by the donor emission. Plot the TR-FRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular BTK Autophosphorylation Assay
This assay assesses the ability of this compound to inhibit the autophosphorylation of BTK at tyrosine 223 (Y223) in a cellular context, a key step in BTK activation.
Materials:
-
Ramos B-cells (or other suitable B-cell line)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (or other test compounds) dissolved in DMSO
-
Anti-IgM antibody (for BCR stimulation)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Treatment: Culture Ramos B-cells in RPMI-1640 medium. Seed the cells in a multi-well plate and treat with a serial dilution of this compound for a predetermined time (e.g., 1-2 hours).
-
BCR Stimulation: Stimulate the B-cells by adding anti-IgM antibody to the culture medium for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-BTK (Y223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK. Normalize these values to the total BTK levels (determined by stripping and re-probing the membrane with an anti-total BTK antibody) to assess the dose-dependent inhibition of BTK autophosphorylation by this compound.
B-Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of B-cells following stimulation of the B-cell receptor.
Materials:
-
Primary human B-cells or a suitable B-cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (or other test compounds) dissolved in DMSO
-
B-cell stimulating agent (e.g., anti-IgM antibody, CpG oligodeoxynucleotides)
-
Cell proliferation reagent (e.g., CellTiter-Glo®, CFSE, or BrdU)
-
96-well cell culture plates
-
Plate reader or flow cytometer
Procedure:
-
Cell Seeding: Seed B-cells into a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells and incubate for a short period.
-
Stimulation: Add the B-cell stimulating agent to the wells to induce proliferation.
-
Incubation: Incubate the plate for a period sufficient for cell proliferation to occur (e.g., 48-72 hours).
-
Proliferation Measurement:
-
For CellTiter-Glo®: Add the reagent to the wells, incubate, and measure luminescence.
-
For CFSE: Stain cells with CFSE prior to treatment. After incubation, analyze the dilution of the CFSE signal by flow cytometry.
-
For BrdU: Add BrdU to the wells during the final hours of incubation. Detect BrdU incorporation using an ELISA-based method.
-
-
Data Analysis: Normalize the proliferation signal in the treated wells to that of the vehicle-treated control wells. Plot the percentage of proliferation against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 for proliferation inhibition.
Mandatory Visualizations
BTK Signaling Pathway
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow for this compound Evaluation
Caption: Experimental workflow for this compound evaluation.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. BTK inhibition limits B-cell–T-cell interaction through modulation of B-cell metabolism: implications for multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies [mdpi.com]
GNE-431: A Technical Guide to Overcoming Ibrutinib Resistance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of Bruton's tyrosine kinase (BTK) inhibitors, exemplified by ibrutinib (B1684441), has revolutionized the treatment landscape for various B-cell malignancies. Ibrutinib, a covalent inhibitor that targets Cysteine 481 (C481) in the BTK active site, has demonstrated significant clinical efficacy. However, the emergence of resistance, most commonly through mutations at the C481 residue (e.g., C481S), presents a growing clinical challenge, leading to disease progression. This has spurred the development of next-generation BTK inhibitors designed to overcome these resistance mechanisms.
GNE-431 is a potent, selective, and non-covalent "pan-BTK" inhibitor that has shown significant promise in addressing ibrutinib resistance. By not relying on a covalent bond with the C481 residue, this compound maintains its inhibitory activity against both wild-type BTK and clinically relevant mutant forms that confer resistance to ibrutinib. This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action in the context of ibrutinib resistance, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways and workflows.
Mechanisms of Ibrutinib Resistance
Ibrutinib resistance can be broadly categorized into two main types:
-
Primary Resistance: Some tumors are intrinsically resistant to ibrutinib. This can be due to dependence on alternative survival pathways that bypass the B-cell receptor (BCR) signaling cascade, such as the MAP3K14-NF-κB pathway.[1]
-
Acquired Resistance: This develops in patients who initially respond to ibrutinib. The most common mechanism of acquired resistance is the selection of cancer cell clones with mutations in the BTK gene.[1] The most frequently observed mutation is a substitution of cysteine with serine at residue 481 (C481S), which prevents the irreversible binding of ibrutinib.[1] Other less common mutations have also been identified at positions such as Threonine 474 (T474).[2][3] Additionally, gain-of-function mutations in Phospholipase C gamma 2 (PLCG2), a key downstream signaling molecule, can also lead to ibrutinib resistance by allowing for continued BCR signaling despite BTK inhibition.
This compound: A Non-Covalent Approach to Overcoming Resistance
This compound is a non-covalent BTK inhibitor that binds to the ATP-binding pocket of BTK through interactions that are independent of the C481 residue.[2][3] This distinct binding mode allows this compound to potently inhibit both wild-type BTK and the C481S mutant, which is the primary driver of acquired ibrutinib resistance.[2][3] Furthermore, this compound has demonstrated efficacy against other ibrutinib-resistant BTK mutations, including C481R, T474I, and T474M.[2][3]
Quantitative Data: Potency of this compound Against Wild-Type and Mutant BTK
The following table summarizes the in vitro inhibitory potency (IC50) of this compound against wild-type BTK and various ibrutinib-resistant mutants. This data highlights the compound's ability to effectively target the key drivers of resistance.
| Target | This compound IC50 (nM) | Reference |
| Wild-Type BTK | 3.2 | [4] |
| BTK C481S Mutant | 2.5 | [4] |
| BTK C481R Mutant | 7.5 - 10 | [5] |
| BTK T474I Mutant | 7.5 - 10 | [5] |
| BTK T474M Mutant | 7.5 - 10 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the activity of this compound.
Biochemical BTK Kinase Inhibition Assay
This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified BTK protein.
Materials:
-
Recombinant human BTK protein (wild-type and mutants)
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)
-
ATP
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the BTK enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the peptide substrate.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Viability Assay in Ibrutinib-Resistant Cell Lines
This assay assesses the cytotoxic or cytostatic effects of this compound on cancer cell lines that have developed resistance to ibrutinib.
Materials:
-
Ibrutinib-resistant lymphoma/leukemia cell lines (e.g., those harboring BTK C481S mutation)
-
Parental (ibrutinib-sensitive) cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (in DMSO)
-
Ibrutinib (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar MTS/MTT-based assay
-
96-well clear-bottom white plates
Procedure:
-
Seed the ibrutinib-resistant and parental cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.
-
Prepare serial dilutions of this compound and ibrutinib in the complete cell culture medium.
-
Treat the cells with the serially diluted compounds or DMSO (vehicle control).
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. This involves adding the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Measure luminescence using a plate reader.
-
Calculate the percent viability for each treatment condition relative to the DMSO control and determine the IC50 values.
Western Blot Analysis of BTK Signaling Pathway
This technique is used to determine the effect of this compound on the phosphorylation status of BTK and its downstream signaling proteins.
Materials:
-
Ibrutinib-resistant and parental cell lines
-
This compound (in DMSO)
-
Ibrutinib (in DMSO)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against:
-
Phospho-BTK (e.g., Tyr223)
-
Total BTK
-
Phospho-PLCγ2 (e.g., Tyr759)
-
Total PLCγ2
-
Phospho-ERK1/2 (e.g., Thr202/Tyr204)
-
Total ERK1/2
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Culture the cells and treat them with this compound, ibrutinib, or DMSO for a specified time.
-
For some experiments, stimulate the BCR pathway by adding anti-IgM for a short period before harvesting.
-
Lyse the cells in lysis buffer, and determine the protein concentration of the lysates using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the B-cell receptor signaling pathway, the mechanism of ibrutinib resistance, and the experimental workflow for evaluating this compound.
Caption: B-Cell Receptor (BCR) Signaling Pathway.
Caption: Mechanism of Ibrutinib Resistance and this compound Action.
Caption: Experimental Workflow for this compound Evaluation.
Conclusion
This compound represents a promising therapeutic strategy for patients with B-cell malignancies who have developed resistance to ibrutinib. Its non-covalent binding mechanism allows it to effectively inhibit both wild-type and, critically, the C481S mutant BTK, as well as other resistance-conferring mutations. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and drug development professionals working to address the ongoing challenge of targeted therapy resistance. Further preclinical and clinical investigation of this compound and similar non-covalent BTK inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. Ibrutinib Resistance Mechanisms and Treatment Strategies for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations | Scilit [scilit.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Structural Masterclass in Non-Covalent BTK Selectivity
For Immediate Release
SOUTH SAN FRANCISCO, CA – December 10, 2025 – This technical guide delves into the structural underpinnings of GNE-431, a potent and highly selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK). Developed for researchers, scientists, and drug development professionals, this document outlines the key molecular interactions, quantitative inhibitory data, and detailed experimental methodologies that define this compound's efficacy and selectivity, particularly in overcoming clinically relevant resistance mutations.
This compound emerges as a powerful tool in the study of B-cell malignancies and autoimmune disorders by effectively targeting both wild-type BTK and mutants that confer resistance to covalent inhibitors, such as the C481S mutation.[1][2] Its non-covalent mechanism of action allows it to bypass the need to bind to cysteine 481, a common site of resistance mutations for first-generation BTK inhibitors.[1][2]
Quantitative Analysis of this compound Potency
This compound demonstrates potent inhibition of wild-type BTK and key resistance mutants. The half-maximal inhibitory concentrations (IC50) highlight its efficacy against various forms of the enzyme.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[3][4] |
| C481S Mutant BTK | 2.5[3] |
| C481R Mutant BTK | Potent Inhibition |
| T474I Mutant BTK | Potent Inhibition |
| T474M Mutant BTK | Potent Inhibition |
The Structural Basis of Selectivity: A Unique Binding Mode
The high selectivity of this compound is attributed to its unique, non-covalent binding mode within the ATP-binding pocket of BTK, as revealed by X-ray crystallography.[1] Unlike covalent inhibitors that form a permanent bond with Cys481, this compound achieves its potent and selective inhibition through a network of specific hydrogen bonds and van der Waals interactions with key amino acid residues.[1][5] This distinct mechanism not only circumvents resistance at the C481 residue but also contributes to its "exquisitely selective" profile, minimizing off-target effects.[1]
While a comprehensive public kinome scan profiling this compound against a wide array of kinases is not available, the primary research describes it as "exquisitely selective for Btk".[1] This high selectivity is a critical attribute, as off-target inhibition by kinase inhibitors is a common cause of adverse effects in clinical settings.[2][6]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK, and a general workflow for characterizing BTK inhibitors like this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Reining in BTK: Interdomain Interactions and Their Importance in the Regulatory Control of BTK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hematologyandoncology.net [hematologyandoncology.net]
GNE-431: A Non-Covalent Strategy to Counteract Acquired Resistance in BTK-Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of GNE-431, a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), with a particular focus on its efficacy against the clinically significant C481S resistance mutation.
Introduction
Bruton's tyrosine kinase (BTK) is a critical component of the B-cell receptor (BCR) signaling pathway, playing a pivotal role in B-cell proliferation, differentiation, and survival.[1] Covalent BTK inhibitors, such as ibrutinib, have revolutionized the treatment of various B-cell malignancies. These inhibitors form an irreversible bond with the cysteine residue at position 481 (C481) in the BTK active site.[2] However, the emergence of acquired resistance, most commonly through the mutation of C481 to serine (C481S), abrogates the covalent binding of these drugs, leading to therapeutic failure.[3] this compound is a non-covalent BTK inhibitor designed to overcome this resistance mechanism by binding to BTK in a manner that is independent of the C481 residue.[4][5]
Mechanism of Action of this compound
This compound is a "pan-BTK" inhibitor that demonstrates potent and selective non-covalent inhibition of both wild-type (WT) BTK and various mutant forms, including C481S.[5][6] Unlike covalent inhibitors, this compound does not require interaction with the C481 residue to exert its inhibitory effect.[4] X-ray crystallography studies have provided insights into the unique binding mode of non-covalent inhibitors like this compound, which contributes to their high selectivity and retained activity against mutant BTK.[4] By binding to the ATP-binding pocket of BTK through a network of non-covalent interactions, this compound effectively blocks the kinase activity of BTK, thereby inhibiting downstream signaling pathways that are crucial for B-cell malignancy survival.[4]
Quantitative Data: In Vitro Efficacy of this compound
The following table summarizes the in vitro inhibitory potency of this compound against wild-type BTK and the C481S mutant, as well as other clinically relevant mutations.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | Wild-Type BTK | Biochemical | 3.2[5] |
| This compound | BTK C481S | Biochemical | 2.5[5] |
| This compound | BTK C481R | Biochemical | 7.5-10[5] |
| This compound | BTK T474I | Biochemical | 7.5-10[5] |
| This compound | BTK T474M | Biochemical | 7.5-10[5] |
Experimental Protocols
Biochemical BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the half-maximal inhibitory concentration (IC50) of this compound against BTK.
Materials:
-
Recombinant human BTK (wild-type or C481S mutant)
-
LanthaScreen™ Eu-anti-GST Antibody (or other appropriate tag-specific antibody)
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
384-well microplates
-
TR-FRET plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the final desired concentrations.
-
Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and the Eu-labeled anti-tag antibody in Kinase Buffer A.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled kinase tracer in Kinase Buffer A.
-
Assay Assembly: In a 384-well plate, add 5 µL of the compound solution, followed by 5 µL of the kinase/antibody mixture.
-
Reaction Initiation: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
Cellular BTK Autophosphorylation Assay (Western Blot)
This protocol describes a method to assess the inhibitory effect of this compound on BTK autophosphorylation in a cellular context.
Materials:
-
Cell line expressing BTK (e.g., Ramos, or a transfected cell line expressing WT or C481S BTK)
-
Cell culture medium and supplements
-
This compound (or other test compounds)
-
Stimulating agent (e.g., anti-IgM antibody)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in a multi-well plate and allow them to adhere or grow to the desired confluency. Treat the cells with various concentrations of this compound or vehicle control for a specified period (e.g., 2 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short duration (e.g., 10 minutes) to induce BTK autophosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-BTK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Visualizations
Caption: Simplified BTK signaling pathway and points of inhibition.
Caption: General experimental workflow for evaluating this compound.
Caption: Logic of overcoming C481S resistance with this compound.
References
- 1. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. osti.gov [osti.gov]
GNE-431 and the Evolving Landscape of Autoimmune Disease Research: A Technical Guide to Noncovalent BTK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the role of noncovalent Bruton's tyrosine kinase (BTK) inhibitors in autoimmune disease research, with a particular focus on the promising, albeit preclinical, molecule GNE-431. While extensive research has illuminated the therapeutic potential of targeting BTK in autoimmune conditions such as rheumatoid arthritis and systemic lupus erythematosus, the clinical development of BTK inhibitors has also encountered challenges, including off-target effects and acquired resistance. This compound emerges as a significant tool in addressing some of these challenges, particularly the issue of resistance mutations that can arise during treatment with first-generation covalent BTK inhibitors.
This document will delve into the mechanism of action of BTK in immune signaling, the rationale for its inhibition in autoimmune disorders, and the specific characteristics of this compound as a noncovalent inhibitor. Although in vivo preclinical data for this compound in autoimmune models is not publicly available, this guide will present its known biochemical profile and contextualize its potential by examining data from other noncovalent BTK inhibitors that have been evaluated in autoimmune settings. Detailed experimental protocols for key assays and a summary of available quantitative data are provided to support ongoing research and development in this critical therapeutic area.
The Central Role of Bruton's Tyrosine Kinase in Autoimmunity
Bruton's tyrosine kinase is a non-receptor tyrosine kinase that plays a pivotal role in the B-cell receptor (BCR) signaling pathway.[1][2] Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK.[1] Activated BTK, in turn, triggers downstream signaling pathways, including the NF-κB pathway, which are essential for B-cell proliferation, differentiation, and survival.[1] In the context of autoimmune diseases, autoreactive B-cells, which produce antibodies against the body's own tissues, are often hyper-responsive and dependent on BTK signaling for their maintenance and pathogenic activity. Therefore, inhibiting BTK is a compelling therapeutic strategy to dampen the autoimmune response.
This compound: A Potent, Noncovalent BTK Inhibitor
This compound is a potent and selective noncovalent inhibitor of BTK.[3][4] Unlike first-generation covalent inhibitors such as ibrutinib, which form an irreversible bond with a cysteine residue (C481) in the active site of BTK, this compound binds reversibly and does not rely on this interaction.[4][5] This is a critical feature, as mutations in the C481 residue are a common mechanism of acquired resistance to covalent BTK inhibitors.[1]
The development of noncovalent inhibitors like this compound is a key strategy to overcome this resistance. This compound has demonstrated potent inhibitory activity against both wild-type BTK and the common C481S resistance mutant in biochemical assays.[3][4] This suggests its potential as a second-line therapy for patients who develop resistance to covalent inhibitors.
Quantitative Data: Biochemical Potency of this compound
The following table summarizes the reported in vitro potency of this compound against wild-type BTK and the C481S mutant.
| Target | IC50 (nM) | Reference |
| Wild-Type BTK | 3.2 | [3] |
| C481S Mutant BTK | 2.5 | [3] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While this compound has been characterized in vitro, there are currently no publicly available in vivo studies of this specific compound in autoimmune disease models.[5]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the process of evaluating BTK inhibitors, the following diagrams are provided.
Caption: B-cell receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: General experimental workflow for preclinical evaluation of a BTK inhibitor in autoimmune disease research.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are representative protocols for key experiments used in the evaluation of BTK inhibitors for autoimmune diseases.
Protocol 1: In Vitro BTK Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against BTK.
Materials:
-
Recombinant human BTK enzyme
-
Kinase substrate (e.g., a poly-Glu,Tyr peptide)
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound to the wells of a 384-well plate.
-
Add the BTK enzyme and substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: B-cell Proliferation Assay
Objective: To assess the effect of a BTK inhibitor on the proliferation of B-cells following BCR stimulation.
Materials:
-
Primary human B-cells or a B-cell line (e.g., Ramos)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Test compound (e.g., this compound)
-
Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well cell culture plates
Procedure:
-
Seed B-cells in a 96-well plate at a predetermined density.
-
Treat the cells with serial dilutions of the test compound for a short pre-incubation period (e.g., 1 hour).
-
Stimulate the cells with the BCR stimulating agent.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
Measure cell proliferation using a cell viability reagent according to the manufacturer's protocol.
-
Calculate the percentage of proliferation inhibition relative to the stimulated, untreated control and determine the IC50 value.
Protocol 3: Collagen-Induced Arthritis (CIA) Mouse Model
Objective: To evaluate the in vivo efficacy of a BTK inhibitor in a preclinical model of rheumatoid arthritis.
Materials:
-
DBA/1 mice (or other susceptible strain)
-
Bovine type II collagen
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
Test compound (e.g., a noncovalent BTK inhibitor) formulated for oral administration
-
Vehicle control
Procedure:
-
Immunization: On day 0, immunize mice with an emulsion of bovine type II collagen and CFA at the base of the tail.
-
Booster: On day 21, administer a booster immunization with an emulsion of bovine type II collagen and IFA.
-
Disease Monitoring: Starting from day 21, monitor the mice daily for signs of arthritis. Score the severity of arthritis in each paw based on a standardized scale (e.g., 0-4), resulting in a total clinical score per mouse. Measure paw thickness using a caliper.
-
Treatment: Once arthritis is established (e.g., a clinical score of ≥4), randomize the mice into treatment and control groups. Administer the test compound or vehicle daily by oral gavage for a specified duration (e.g., 14-21 days).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice. Collect paws for histological analysis to assess inflammation, pannus formation, and bone erosion. Blood samples can be collected to measure levels of autoantibodies and inflammatory cytokines.
-
Data Analysis: Compare the mean clinical scores, paw thickness, and histological scores between the treatment and control groups using appropriate statistical methods.
Future Directions and Conclusion
The development of noncovalent BTK inhibitors like this compound represents a significant advancement in the pursuit of more effective and durable therapies for autoimmune diseases. Their ability to inhibit both wild-type and mutated forms of BTK addresses a key clinical challenge of acquired resistance. While the preclinical and clinical journey for this compound in the context of autoimmunity is yet to be fully elucidated, its biochemical profile positions it as a valuable research tool and a potential therapeutic candidate.
Further research is warranted to evaluate the in vivo efficacy, safety, and pharmacokinetic profile of this compound in relevant animal models of autoimmune disease. Such studies will be crucial in determining its potential for clinical translation. The broader class of noncovalent BTK inhibitors continues to show promise in clinical trials, and the insights gained from these programs will undoubtedly inform the future development of next-generation therapies for patients suffering from a range of debilitating autoimmune disorders. This technical guide serves as a foundational resource for researchers dedicated to advancing this promising field.
References
- 1. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
GNE-431: A Deep Dive into its Impact on BCR Signaling Pathways
For Immediate Release
SOUTH SAN FRANCISCO, Calif. – December 10, 2025 – This technical guide provides an in-depth analysis of GNE-431, a potent and selective non-covalent pan-Bruton's tyrosine kinase (BTK) inhibitor. Aimed at researchers, scientists, and drug development professionals, this document details the mechanism of action of this compound, its inhibitory effects on wild-type and mutant BTK, and its consequential impact on the B-cell receptor (BCR) signaling cascade. This guide incorporates quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction to this compound and BCR Signaling
The B-cell receptor (BCR) signaling pathway is a critical cascade for the development, proliferation, and survival of B-cells. Dysregulation of this pathway is a hallmark of various B-cell malignancies. Bruton's tyrosine kinase (BTK), a non-receptor tyrosine kinase, is a central node in this pathway. Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream targets, including phospholipase Cγ2 (PLCγ2), leading to the activation of further signaling molecules such as AKT and ERK, ultimately promoting cell survival and proliferation.
This compound is a non-covalent inhibitor of BTK, which distinguishes it from first-generation covalent inhibitors like ibrutinib. Covalent inhibitors form a permanent bond with a cysteine residue (C481) in the BTK active site. Resistance to these inhibitors often arises from mutations at this site. This compound's non-covalent binding mechanism allows it to effectively inhibit both wild-type BTK and clinically relevant mutant forms, including those that confer resistance to covalent inhibitors.[1]
Quantitative Analysis of this compound's Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both wild-type and various mutant forms of BTK. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[2] |
| C481S Mutant BTK | 2.5[2] |
| C481R Mutant BTK | Potent Inhibition |
| T474I Mutant BTK | Potent Inhibition |
| T474M Mutant BTK | Potent Inhibition |
Note: Specific IC50 values for C481R, T474I, and T474M mutants are not publicly available but are described as potently inhibited by this compound.[2]
Impact on Downstream BCR Signaling Pathways
The inhibition of BTK by this compound effectively blocks the transduction of signals downstream of the BCR. This leads to the suppression of key signaling molecules that are critical for B-cell survival and proliferation.
Inhibition of PLCγ2 Phosphorylation
BTK directly phosphorylates and activates PLCγ2. Inhibition of BTK by this compound is therefore expected to significantly reduce the levels of phosphorylated PLCγ2 (p-PLCγ2). This is a critical step in halting the BCR signaling cascade.
Suppression of AKT and ERK Activation
The activation of the PI3K/AKT and MAPK/ERK pathways is downstream of BTK and PLCγ2 activation. By blocking the initial steps in the cascade, this compound is anticipated to lead to a significant reduction in the phosphorylation of AKT (p-AKT) and ERK (p-ERK), thereby inhibiting pro-survival and proliferative signals.
References
GNE-431: A Non-Covalent BTK Inhibitor with Potent Activity Against T474I and T474M Resistance Mutations
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Bruton's tyrosine kinase (BTK) is a clinically validated target in B-cell malignancies. The emergence of resistance mutations to covalent BTK inhibitors, such as ibrutinib, has driven the development of next-generation non-covalent inhibitors. This guide provides an in-depth technical overview of GNE-431, a potent and selective non-covalent BTK inhibitor. We focus on its activity against the clinically relevant T474I and T474M "gatekeeper" mutations, which confer resistance to other BTK inhibitors. This document details the quantitative inhibitory activity of this compound, provides comprehensive experimental protocols for assessing its efficacy, and visualizes key biological and experimental pathways using Graphviz diagrams.
Introduction to BTK and Resistance Mutations
Bruton's tyrosine kinase is a crucial enzyme in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of BTK signaling is a hallmark of various B-cell cancers. Covalent inhibitors that target a cysteine residue (C481) in the BTK active site have shown significant clinical success. However, acquired mutations at the C481 residue and other sites, such as the gatekeeper residue T474, can lead to therapeutic resistance.[2][3] The T474I and T474M mutations are of particular concern as they can sterically hinder the binding of certain inhibitors.[4]
This compound is a non-covalent BTK inhibitor designed to overcome these resistance mechanisms.[5] By not relying on the C481 residue for binding, it maintains activity against C481-mutant BTK. Furthermore, its unique binding mode allows it to potently inhibit BTK harboring gatekeeper mutations.
Quantitative Activity of this compound
This compound demonstrates potent inhibitory activity against wild-type BTK and a range of clinically relevant mutants. Its "pan-BTK" inhibitor profile makes it a promising candidate for overcoming acquired resistance in the clinic.[5][6]
| BTK Variant | IC50 (nM) |
| Wild-Type (WT) | 3.2[6] |
| C481S | 2.5[6] |
| C481R | 7.5 - 10[2] |
| T474I | 7.5 - 10 [2] |
| T474M | 7.5 - 10 [2] |
Table 1: Inhibitory Potency (IC50) of this compound against Wild-Type and Mutant BTK. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound for various BTK constructs. The data highlights the sustained potency of this compound against mutations that confer resistance to covalent inhibitors.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays used to characterize the activity of BTK inhibitors like this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, providing a quantitative measure of enzyme activity.
Materials:
-
Recombinant BTK enzyme (Wild-Type, T474I, T474M mutants)
-
This compound (or other test inhibitors)
-
ATP
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add the following components in order:
-
1 µL of diluted this compound or DMSO (vehicle control).
-
2 µL of recombinant BTK enzyme diluted in Kinase Buffer.
-
2 µL of a mixture of Poly (4:1 Glu, Tyr) substrate and ATP in Kinase Buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Cellular BTK Autophosphorylation Assay
This assay measures the ability of an inhibitor to block the autophosphorylation of BTK at a key tyrosine residue (e.g., Y223) in a cellular context, providing an indication of target engagement and inhibition of downstream signaling.
Materials:
-
B-cell lymphoma cell line (e.g., TMD8) or a cell line engineered to express specific BTK mutants.
-
This compound (or other test inhibitors).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Primary antibodies: anti-phospho-BTK (Y223) and anti-total BTK.
-
Secondary antibody (HRP-conjugated).
-
Enhanced chemiluminescence (ECL) substrate.
-
SDS-PAGE and western blotting equipment.
Procedure:
-
Cell Culture and Treatment: Culture the cells to an appropriate density. Treat the cells with a serial dilution of this compound or DMSO for a specified time (e.g., 2 hours).
-
Cell Lysis: Harvest the cells and lyse them on ice using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-BTK (Y223) antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Reprobing: Strip the membrane and reprobe with the anti-total BTK antibody to normalize for protein loading.
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Calculate the ratio of phospho-BTK to total BTK for each treatment condition. Determine the IC50 value by plotting the normalized phospho-BTK signal against the inhibitor concentration and fitting the data to a dose-response curve.
Visualizing Pathways and Workflows
BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade.
Caption: Simplified BTK signaling pathway in B-cells.
Experimental Workflow: Biochemical IC50 Determination
This diagram outlines the key steps in determining the IC50 value of this compound using a biochemical assay.
References
- 1. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
GNE-431: A Preclinical Technical Guide to a Novel Noncovalent BTK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research applications of GNE-431, a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (BTK). This compound has demonstrated significant potential in overcoming resistance to covalent BTK inhibitors, a critical challenge in the treatment of B-cell malignancies. This document summarizes key quantitative data, outlines plausible experimental protocols, and visualizes the underlying biological pathways and experimental workflows.
Introduction to this compound
This compound is a "pan-BTK" inhibitor that binds to BTK in a noncovalent manner.[1][2][3] This mechanism is distinct from first-generation BTK inhibitors like ibrutinib, which form a covalent bond with the cysteine 481 (C481) residue in the BTK active site.[4] Mutations at this site, most commonly the C481S mutation, are a primary mechanism of acquired resistance to covalent inhibitors.[5] By not relying on this interaction, this compound maintains its inhibitory activity against both wild-type BTK and clinically relevant mutant forms.[1][5][6]
Quantitative In Vitro Potency
This compound has demonstrated potent inhibition of both wild-type and C481S mutant BTK in biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[2][3] |
| C481S Mutant BTK | 2.5[2][3] |
| C481R Mutant BTK | Data not publicly available |
| T474I Mutant BTK | Data not publicly available |
| T474M Mutant BTK | Data not publicly available |
This compound also shows excellent potency against the C481R, T474I, and T474M mutants, though specific IC50 values are not publicly available.[1][6][7]
Mechanism of Action: Noncovalent Inhibition of the BCR Signaling Pathway
This compound exerts its therapeutic effect by inhibiting the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells.[4] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. This compound's noncovalent binding to BTK blocks its kinase activity, thereby interrupting this downstream signaling.
Experimental Protocols
While specific, detailed protocols for this compound preclinical studies are not publicly available, the following sections describe plausible methodologies based on standard practices for in vitro kinase inhibitor characterization.
Biochemical BTK Inhibition Assay
Objective: To determine the in vitro potency (IC50) of this compound against wild-type and mutant BTK enzymes.
Methodology: A common method is a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Protocol:
-
Reagent Preparation: Recombinant human BTK (wild-type or mutant) is diluted in kinase buffer. This compound is serially diluted to create a range of concentrations. A substrate peptide and ATP are also prepared in kinase buffer.
-
Kinase Reaction: The BTK enzyme, this compound (or vehicle control), and the substrate/ATP mixture are combined in a multi-well plate. The reaction is incubated at room temperature to allow for ATP consumption.
-
ADP Detection: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Kinase Detection Reagent is added to convert the generated ADP back to ATP, which is then used by a luciferase to produce a luminescent signal.
-
Data Analysis: The luminescence is measured using a plate reader. The signal is proportional to the amount of ADP produced and therefore reflects the kinase activity. IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
Cellular BTK Inhibition Assay
Objective: To assess the ability of this compound to inhibit BTK activity within a cellular context.
Methodology: A common approach involves using a cell line that expresses the target of interest and measuring the phosphorylation of a downstream substrate.
Protocol:
-
Cell Culture and Treatment: A suitable B-cell lymphoma cell line is cultured. Cells are treated with varying concentrations of this compound or a vehicle control for a specified period.
-
BCR Stimulation: The BCR pathway is stimulated, for example, with an anti-IgM antibody, to induce BTK autophosphorylation.
-
Cell Lysis and Protein Quantification: The cells are lysed, and the total protein concentration is determined.
-
Western Blotting or ELISA: The levels of phosphorylated BTK (pBTK) and total BTK are measured using either Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The ratio of pBTK to total BTK is calculated for each treatment condition. The results are normalized to the stimulated control, and the EC50 (half-maximal effective concentration) is determined by plotting the percent inhibition against the this compound concentration.
In Vivo Preclinical Studies: A Note on Data Availability
As of the date of this document, there is no publicly available in vivo data for this compound, including pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models.[4] Preclinical in vivo studies for a compound like this compound would typically involve:
-
Pharmacokinetic Studies: Assessing the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models (e.g., mice, rats) to determine parameters such as half-life, bioavailability, and clearance.
-
Efficacy Studies: Evaluating the anti-tumor activity of this compound in xenograft models, where human B-cell lymphoma cells (with wild-type or mutant BTK) are implanted into immunocompromised mice. Tumor growth inhibition would be the primary endpoint.
The diagram below illustrates a general workflow for such in vivo studies.
Conclusion and Future Directions
This compound is a promising preclinical candidate that demonstrates potent and selective noncovalent inhibition of wild-type and clinically relevant mutant forms of BTK. Its in vitro profile suggests it could be an effective therapeutic option for patients with B-cell malignancies who have developed resistance to covalent BTK inhibitors. The lack of publicly available in vivo data highlights the need for further studies to evaluate its pharmacokinetic properties and anti-tumor efficacy in animal models. Such studies will be critical in determining the clinical translatability of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medkoo.com [medkoo.com]
Methodological & Application
Application Notes and Protocols for GNE-431 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
GNE-431 is a potent and highly selective, noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[1] As a member of the Tec family of kinases, BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which plays a central role in the proliferation, differentiation, and survival of B-cells.[2] Dysregulation of the BCR signaling cascade is implicated in various B-cell malignancies and autoimmune diseases.
Unlike first-generation covalent BTK inhibitors that form an irreversible bond with a cysteine residue (C481) in the ATP-binding site, this compound binds noncovalently. This distinct mechanism of action allows this compound to effectively inhibit both wild-type BTK and clinically relevant mutant forms, such as C481S, that confer resistance to covalent inhibitors.[2] this compound is described as a "pan-BTK" inhibitor due to its potent activity against wild-type BTK and various mutants, including C481R, T474I, and T474M.[1][2] The exquisite selectivity of this compound for BTK minimizes off-target effects, making it a valuable tool for research and a promising therapeutic candidate.[2]
These application notes provide a detailed protocol for conducting an in vitro kinase assay to determine the inhibitory activity of this compound against BTK.
B-cell Receptor Signaling Pathway and BTK Inhibition
The following diagram illustrates the simplified B-cell receptor (BCR) signaling pathway, highlighting the central role of BTK and the point of inhibition by this compound. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream substrates, ultimately resulting in the activation of transcription factors that drive B-cell proliferation and survival. This compound inhibits BTK, thereby blocking this signaling cascade.
Caption: Simplified B-cell receptor (BCR) signaling pathway.
Quantitative Data Summary
The inhibitory potency of this compound against wild-type and various mutant forms of BTK has been determined through in vitro kinase assays. While this compound is reported to be "exquisitely selective," a comprehensive kinase selectivity panel with IC50 values against a broad range of kinases is not publicly available in the reviewed literature.
| Target Kinase | IC50 (nM) | Reference |
| BTK (Wild-Type) | 3.2 | [1] |
| BTK (C481S Mutant) | 2.5 | [1] |
| BTK (C481R, T474I, T474M Mutants) | 7.5 - 10 | [2] |
Experimental Protocol: this compound In Vitro Kinase Assay
This protocol describes a luminescence-based in vitro kinase assay to measure the inhibitory activity of this compound on BTK. The assay quantifies the amount of ADP produced during the kinase reaction using the ADP-Glo™ Kinase Assay system.
Materials and Reagents
-
Recombinant human BTK enzyme
-
This compound
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM MnCl₂, 50 µM DTT
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Experimental Workflow Diagram
The following diagram outlines the key steps of the in vitro kinase assay workflow.
Caption: Workflow for the this compound in vitro kinase assay.
Step-by-Step Procedure
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in kinase buffer to achieve the desired final concentrations for the assay. Also, prepare a vehicle control (DMSO in kinase buffer).
-
-
Kinase Reaction Setup:
-
In a white, opaque multi-well plate, add the serially diluted this compound or vehicle control to the appropriate wells.
-
Prepare a master mix containing the recombinant BTK enzyme and the poly(Glu, Tyr) 4:1 substrate in kinase buffer. The final concentrations of the enzyme and substrate should be optimized for the assay.
-
Add the master mix to each well containing the inhibitor or vehicle control.
-
-
Initiation and Incubation of Kinase Reaction:
-
Initiate the kinase reaction by adding a solution of ATP in kinase buffer to all wells. The final ATP concentration should be close to the Km value for BTK, if known, to ensure accurate IC50 determination.
-
Mix the contents of the plate gently.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the enzyme reaction.
-
-
ADP Detection:
-
Following the incubation, stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well, according to the manufacturer's instructions.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction into ATP and to catalyze the conversion of the newly synthesized ATP into a luminescent signal.
-
Incubate the plate at room temperature for 30 to 60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal in each well using a plate reader.
-
Plot the luminescence signal as a function of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software. The IC50 value represents the concentration of this compound required to inhibit 50% of the BTK kinase activity.
-
Conclusion
The provided protocol offers a robust method for evaluating the inhibitory potency of this compound against BTK in an in vitro setting. The noncovalent mechanism of action and high selectivity of this compound make it an important tool for studying BTK signaling in both normal and pathological contexts, particularly in the presence of resistance mutations to covalent inhibitors. This assay can be adapted for high-throughput screening of other potential BTK inhibitors and for detailed mechanistic studies.
References
recommended starting concentration for GNE-431 in cell culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
GNE-431 is a potent, selective, and noncovalent "pan-Bruton's tyrosine kinase (BTK)" inhibitor.[1] It demonstrates efficacy against wild-type BTK as well as various clinically relevant mutants, such as C481R, T474I, and T474M, which are associated with acquired resistance to covalent BTK inhibitors like ibrutinib.[2] this compound's noncovalent binding mechanism allows it to inhibit these resistant forms of BTK.[2][3] This makes this compound a valuable research tool for studying hematological malignancies and autoimmune diseases where BTK signaling is a critical driver.[1]
Mechanism of Action
This compound functions as a reversible inhibitor of BTK, a non-receptor tyrosine kinase that is a crucial component of the B-cell receptor (BCR) signaling pathway.[3][4] Upon antigen binding to the BCR, BTK is activated, leading to a signaling cascade that promotes B-cell proliferation, survival, and differentiation.[4][5] By binding to the ATP-binding site of BTK, this compound blocks its kinase activity, thereby inhibiting downstream signaling.[2] Unlike covalent inhibitors, its action is independent of the cysteine 481 residue, enabling its activity against C481S and other mutations at this site.[2]
Signaling Pathway
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the central role of BTK. This compound inhibits the phosphorylation and activation of BTK, thereby blocking the downstream signaling cascade.
Caption: B-cell receptor (BCR) signaling pathway and this compound's point of inhibition.
Recommended Starting Concentration
The optimal starting concentration of this compound in cell culture is dependent on the specific cell line, the experimental endpoint (e.g., inhibition of cell proliferation, induction of apoptosis, or modulation of signaling pathways), and the duration of the treatment. Based on its high potency in biochemical assays, a dose-response experiment is recommended to determine the effective concentration for your specific cellular model.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against wild-type and mutant BTK.
| Target | IC50 Value |
| Wild-type BTK | 3.2 nM[1] |
| C481S mutant BTK | 2.5 nM[1] |
Recommendations for Initial Experiments
-
Dose-Response Curve: To determine the EC50 (half-maximal effective concentration) in your cell-based assay, it is recommended to perform a dose-response experiment. A wide range of concentrations should be tested, for example, from 1 nM to 10 µM, using serial dilutions.
-
Starting Point: For initial experiments aimed at observing a significant biological effect, a starting concentration of 10 to 100 times the biochemical IC50 is often a reasonable starting point. Therefore, a concentration range of 30 nM to 300 nM would be a logical starting point for experiments with cells expressing wild-type BTK.
-
Target Engagement: To confirm that this compound is engaging its target in your cellular model, it is advisable to perform a Western blot to assess the phosphorylation status of BTK at tyrosine 223 (Y223) and downstream signaling molecules like PLCγ2.
Experimental Protocols
The following are detailed protocols for key experiments to determine the efficacy of this compound in cell culture.
Experimental Workflow Diagram
Caption: General experimental workflow for determining the optimal concentration of this compound.
Protocol 1: Cell Viability Assay (e.g., MTT Assay)
This protocol is designed to determine the effect of this compound on the proliferation and viability of a cancer cell line.
Materials and Reagents:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cancer cell line of interest (e.g., a B-cell malignancy line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain the desired final concentrations (e.g., 1 nM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
-
Cell Treatment:
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to determine the EC50 value.
-
Protocol 2: Western Blot for BTK Phosphorylation
This protocol is used to assess the direct inhibitory effect of this compound on BTK activity in cells.
Materials and Reagents:
-
This compound
-
DMSO
-
Cell line of interest
-
6-well cell culture plates
-
Stimulant (e.g., anti-IgM antibody for BCR stimulation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-BTK (Y223), anti-total BTK, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO for 1-2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
-
Imaging and Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated BTK signal to the total BTK and loading control (β-actin) signals.
-
Compare the levels of phosphorylated BTK in this compound-treated samples to the stimulated control to assess the inhibitory effect.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: Application Notes and Protocols for Preclinical Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
GNE-431 is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway implicated in the pathogenesis of various B-cell malignancies.[1] This document provides an overview of the preclinical data available for this compound, its mechanism of action, and generalized protocols for its evaluation in lymphoma xenograft models. While in vivo efficacy data for this compound in lymphoma xenograft models is not publicly available, this guide offers a framework for researchers to conduct such studies based on its demonstrated in vitro activity and the established methodologies for similar compounds.
Introduction to this compound
This compound is a "pan-BTK" inhibitor, demonstrating potent activity against both wild-type BTK and clinically relevant mutant forms, such as C481S, C481R, T474I, and T474M.[1] The C481S mutation is a common mechanism of acquired resistance to covalent BTK inhibitors like ibrutinib.[2] By not relying on a covalent bond with the Cys481 residue, non-covalent inhibitors like this compound offer a promising therapeutic strategy for patient populations that have developed resistance to first- and second-generation BTK inhibitors.[3][4]
Mechanism of Action: Non-Covalent BTK Inhibition
The B-cell receptor (BCR) signaling pathway is crucial for the proliferation and survival of malignant B-cells.[5] Upon antigen binding to the BCR, a signaling cascade is initiated, with BTK playing a central role. Covalent BTK inhibitors irreversibly bind to the Cys481 residue in the ATP-binding pocket of BTK, blocking its kinase activity.[3][6] In contrast, non-covalent inhibitors like this compound form reversible interactions, such as hydrogen bonds and hydrophobic interactions, within the ATP-binding site, independent of the Cys481 residue.[4][6] This allows them to effectively inhibit both wild-type and C481S-mutant BTK, thereby overcoming a key resistance mechanism.[2]
BCR Signaling Pathway and this compound Inhibition.
Preclinical Data for this compound
Currently, published data on this compound is limited to in vitro studies. These studies have demonstrated its potent inhibitory activity against key forms of BTK.
| Target | IC50 (nM) | Assay Type | Reference |
| Wild-Type BTK | 3.2 | Biochemical | [1] |
| C481S Mutant BTK | 2.5 | Biochemical | [1] |
Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While in vivo data from lymphoma xenograft models are not available for this compound in the public domain, other non-covalent BTK inhibitors have shown significant anti-tumor activity in such models.[2][3][7] This provides a rationale for evaluating this compound in similar preclinical settings.
Protocol: Evaluation of this compound in a Lymphoma Xenograft Model
The following is a generalized protocol for assessing the in vivo efficacy of a BTK inhibitor like this compound in a diffuse large B-cell lymphoma (DLBCL) patient-derived xenograft (PDX) model. This protocol should be adapted based on the specific lymphoma subtype, cell line or PDX model, and institutional animal care and use committee (IACUC) guidelines.
Materials
-
Animal Model: Immunocompromised mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old.
-
Tumor Model: Patient-derived xenograft (PDX) tissue from a DLBCL patient or a relevant human lymphoma cell line (e.g., TMD8, OCI-Ly10).[8][9]
-
This compound Formulation: this compound dissolved in a suitable vehicle for administration (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in sterile water).
-
Control Vehicles: Vehicle used for this compound formulation and any positive control compound.
-
Reagents and Equipment: Sterile surgical instruments, cell culture reagents, syringes, needles, calipers, animal balance, tissue processing reagents (formalin, RNAlater), flow cytometry antibodies (e.g., anti-human CD45, CD20).
Experimental Workflow
Generalized Lymphoma Xenograft Study Workflow.
Detailed Procedure
-
Tumor Implantation:
-
Tumor Monitoring and Randomization:
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (Dose 1)
-
Group 3: this compound (Dose 2)
-
Group 4: Positive control (e.g., ibrutinib, if applicable)
-
-
-
Drug Administration:
-
Administer this compound and vehicle control via the appropriate route (e.g., oral gavage) at a predetermined schedule (e.g., once or twice daily) for the duration of the study (e.g., 21-28 days).
-
Monitor animal health and body weight 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Assessment:
-
Continue to measure tumor volumes throughout the treatment period.
-
The primary efficacy endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined maximum size), euthanize the mice according to IACUC guidelines.
-
Excise the tumors and weigh them.
-
Divide the tumor tissue for various analyses:
-
Fix a portion in 10% neutral buffered formalin for histopathology and immunohistochemistry (IHC).
-
Snap-freeze a portion in liquid nitrogen for Western blot or other molecular analyses.
-
Collect blood for pharmacokinetic analysis if required.
-
-
Pharmacodynamic and Biomarker Analysis
-
Western Blot: Analyze tumor lysates to assess the inhibition of BTK signaling. Probe for phosphorylated BTK (pBTK) and total BTK. A reduction in the pBTK/total BTK ratio in the this compound-treated groups would indicate target engagement.
-
Immunohistochemistry (IHC): Stain tumor sections for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to assess the cellular effects of this compound treatment.
Conclusion
This compound is a promising non-covalent BTK inhibitor with potent in vitro activity against both wild-type and resistance-conferring mutant forms of BTK. While in vivo efficacy data in lymphoma xenograft models has not been published, the provided generalized protocol offers a robust framework for researchers to investigate its anti-tumor activity. Such studies are essential to further characterize the therapeutic potential of this compound and to provide the necessary preclinical data to support its advancement into clinical development for B-cell malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noncovalent inhibition of C481S Bruton tyrosine kinase by GDC-0853: a new treatment strategy for ibrutinib-resistant CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Diffuse large B-cell lymphoma patient-derived xenograft models capture the molecular and biological heterogeneity of the disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Monitoring p-BTK Inhibition by GNE-431 Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase integral to B-cell development, differentiation, and signaling. Its pivotal role in various signaling cascades, including the B-cell antigen receptor (BCR) pathway, establishes it as a key therapeutic target for B-cell malignancies and autoimmune diseases. GNE-431 is a potent and selective noncovalent "pan-BTK" inhibitor, demonstrating efficacy against both wild-type BTK and various mutant forms. A crucial step in BTK activation is its autophosphorylation at the Tyr223 residue. This document provides a comprehensive protocol for assessing the inhibitory effect of this compound on BTK phosphorylation (p-BTK) utilizing Western blotting, a widely adopted technique for the detection and quantification of specific proteins, including their phosphorylated states, from complex mixtures like cell lysates.
Data Presentation
| Inhibitor | Target | IC50 (nM) | Mutant Forms Inhibited |
| This compound | Wild-type BTK | 3.2 | C481R, T474I, T474M, C481S |
| This compound | C481S mutant BTK | 2.5 |
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the BTK signaling pathway and the experimental workflow for the Western blot protocol.
Experimental Protocols
Materials and Reagents
-
Cell Line: Ramos (human Burkitt's lymphoma cell line) or similar B-cell line with active BCR signaling.
-
Inhibitor: this compound
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Transfer Membrane: Polyvinylidene difluoride (PVDF) membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p-BTK (Tyr223) antibody
-
Rabbit anti-BTK antibody
-
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
Cell Culture and Treatment
-
Cell Seeding: Seed Ramos cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium and incubate at 37°C in a humidified 5% CO2 incubator.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat cells with increasing concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 2 hours. Include a DMSO-only vehicle control.
-
Stimulation (Optional): To enhance the p-BTK signal, cells can be stimulated with anti-human IgM antibody (10 µg/mL) for 10 minutes before harvesting.
Protein Extraction and Quantification
-
Cell Lysis: Harvest the treated cells by centrifugation. Wash the cell pellet once with ice-cold PBS. Lyse the cells by adding ice-cold RIPA buffer with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of total protein per lane into a precast SDS-polyacrylamide gel. Include a pre-stained protein ladder. Run the gel according to the manufacturer's recommendations.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system. Confirm successful transfer by staining the membrane with Ponceau S.
-
Blocking: Destain the membrane with TBST. Block non-specific binding by incubating the membrane in 5% BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation:
-
Primary Antibody: Dilute the primary antibodies (anti-p-BTK and anti-total BTK) in 5% BSA/TBST according to the manufacturer's recommended dilution. Incubate the membranes with the respective primary antibody solutions overnight at 4°C with gentle agitation.
-
Washing: Wash the membranes three times for 10 minutes each with TBST.
-
Secondary Antibody: Dilute the HRP-conjugated secondary antibody in 5% BSA/TBST. Incubate the membranes with the secondary antibody solution for 1 hour at room temperature.
-
Final Washes: Wash the membranes three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL detection reagent according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the bands corresponding to p-BTK and total BTK. Normalize the p-BTK signal to the total BTK signal for each sample to account for any variations in protein loading.
-
Disclaimer: This document provides a general protocol and should be adapted and optimized for specific experimental conditions. Always follow safe laboratory practices.
Application Notes and Protocols for GNE-431 in Primary CLL Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Lymphocytic Leukemia (CLL) is characterized by the accumulation of mature B lymphocytes, a process heavily dependent on signals from the B-cell receptor (BCR) signaling pathway for survival and proliferation. A key mediator in this pathway is Bruton's tyrosine kinase (BTK). GNE-431 is a potent, selective, and non-covalent "pan-BTK" inhibitor. Unlike covalent BTK inhibitors such as ibrutinib, which form a permanent bond with cysteine 481 (C481) in the BTK active site, this compound binds reversibly and is effective against both wild-type BTK and BTK with the C481S mutation, a common mechanism of acquired resistance to covalent inhibitors.[1][2] This makes this compound a valuable tool for research and a potential therapeutic agent for CLL, including relapsed and refractory cases.
These application notes provide detailed protocols for utilizing this compound in primary CLL cell viability assays to assess its efficacy and mechanism of action.
Mechanism of Action of this compound in CLL
This compound targets and inhibits the kinase activity of BTK. In CLL cells, constitutive activation of the BCR pathway leads to the activation of BTK, which in turn phosphorylates downstream effector molecules, including phospholipase Cγ2 (PLCγ2). This initiates a signaling cascade that promotes cell survival and proliferation through the activation of pathways such as the NF-κB and MAPK/ERK pathways. By inhibiting BTK, this compound effectively blocks these downstream pro-survival signals, leading to the induction of apoptosis in CLL cells.[3][4][5][6]
Data Presentation
In Vitro Efficacy of this compound
| Target | IC50 (nM) | Cell Type/Assay Condition |
| Wild-Type BTK | 3.2 | Recombinant enzyme assay |
| C481S Mutant BTK | 2.5 | Recombinant enzyme assay |
| C481R Mutant BTK | Potent Inhibition | Not specified |
| T474I Mutant BTK | Potent Inhibition | Not specified |
| T474M Mutant BTK | Potent Inhibition | Not specified |
This table summarizes the reported in vitro inhibitory activity of this compound against wild-type and mutant forms of the BTK enzyme.[2]
Experimental Protocols
Protocol 1: Isolation of Primary CLL Cells from Peripheral Blood
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) enriched for CLL cells.
Materials:
-
Whole blood from CLL patients
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
Phosphate-Buffered Saline (PBS)
-
Fetal Bovine Serum (FBS)
-
RosetteSep™ Human B Cell Enrichment Cocktail (optional, for higher purity)
-
Centrifuge
-
Sterile tubes and pipettes
Procedure:
-
Dilute the whole blood sample 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.
-
Collect the mononuclear cell layer (buffy coat) and transfer it to a new sterile tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in RPMI-1640 medium supplemented with 10% FBS, 1% penicillin-streptomycin.
-
(Optional) For higher purity of B cells, use the RosetteSep™ Human B Cell Enrichment Cocktail according to the manufacturer's instructions during the density gradient centrifugation step.[7][8]
-
Determine cell viability and count using a hemocytometer and trypan blue exclusion or an automated cell counter.
Protocol 2: Primary CLL Cell Viability Assay Using this compound
This protocol details a cell viability assay to determine the effect of this compound on primary CLL cells.
Materials:
-
Isolated primary CLL cells
-
RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar ATP-based assay)
-
Luminometer
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit (for apoptosis analysis)
-
Flow cytometer
Procedure:
-
Seed the isolated primary CLL cells in a 96-well plate at a density of 1 x 10^6 cells/mL in 100 µL of culture medium. To mimic the lymph node microenvironment and enhance cell viability, co-culture with stromal cells (e.g., HS-5) or supplement the media with CpG oligodeoxynucleotides and IL-2 can be considered.[9]
-
Prepare serial dilutions of this compound in culture medium from a stock solution in DMSO. Ensure the final DMSO concentration in all wells, including the vehicle control, is less than 0.1%.
-
Add 100 µL of the this compound dilutions or vehicle control (medium with DMSO) to the appropriate wells. A typical concentration range to test for BTK inhibitors is from 1 nM to 10 µM.
-
Incubate the plate for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
For Cell Viability Assessment (CellTiter-Glo®):
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
For Apoptosis Assessment (Annexin V/PI Staining):
-
Harvest cells from the culture plates.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[1]
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Data Analysis:
-
Cell Viability: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of this compound concentration to determine the IC50 value.
-
Apoptosis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) from the flow cytometry data.
Visualizations
Signaling Pathway Diagram
Caption: BTK signaling pathway in CLL and the inhibitory action of this compound.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in primary CLL cell viability assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Cellular and humoral response to the fourth BNT162b2 mRNA COVID‐19 vaccine dose in patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Isolation of malignant B cells from patients with chronic lymphocytic leukemia (CLL) for analysis of cell proliferation: validation of a simplified method suitable for multi-center clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation of malignant B cells from patients with chronic lymphocytic leukemia (CLL) for analysis of cell proliferation: validation of a simplified method suitable for multi-center clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. viviabiotech.com [viviabiotech.com]
Application Notes and Protocols for In Vivo Administration of GNE-431 in Mouse Studies
Disclaimer: GNE-431 is a potent and selective non-covalent Bruton's tyrosine kinase (BTK) inhibitor with demonstrated in vitro activity.[1][2] However, to date, there are no publicly available in vivo studies for this compound. The following application notes and protocols are therefore hypothetical and based on established methodologies for evaluating similar small molecule kinase inhibitors, particularly other non-covalent BTK inhibitors, in preclinical mouse models.[3]
Introduction
This compound is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] BTK plays a pivotal role in B-cell development, proliferation, and survival.[4][5] Dysregulation of the BCR pathway is implicated in various B-cell malignancies. This compound has shown potent inhibition of both wild-type BTK and the C481S mutant, which confers resistance to covalent BTK inhibitors.[1] These application notes provide a framework for the in vivo evaluation of this compound in mouse models of B-cell malignancies.
Signaling Pathway
The B-cell receptor signaling cascade is initiated by antigen binding, leading to the activation of spleen tyrosine kinase (SYK). SYK then phosphorylates and activates BTK.[2] Activated BTK subsequently phosphorylates phospholipase C gamma 2 (PLCγ2), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger downstream signaling pathways, including NF-κB and MAPK, ultimately promoting B-cell proliferation and survival.[5][6] this compound, as a non-covalent BTK inhibitor, is designed to block this cascade.
Experimental Protocols
The following protocols are generalized for in vivo studies in mice and should be optimized for specific experimental goals and mouse models.
Formulation of this compound for Oral Administration
A common vehicle for oral administration of small molecule inhibitors in mice is a solution or suspension that enhances solubility and stability.
Materials:
-
This compound powder
-
Vehicle components (e.g., 0.5% (w/v) methylcellulose (B11928114) in sterile water, or 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Protocol:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the desired volume of the chosen vehicle to the tube.
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.
-
If the compound is not fully dissolved, sonicate the suspension in a water bath for 10-15 minutes until a uniform suspension is achieved.
-
Prepare the formulation fresh daily before administration to ensure stability and consistency.
In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a human B-cell lymphoma xenograft model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG)
-
Human B-cell lymphoma cell line (e.g., TMD8 for ABC-DLBCL)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest cultured B-cell lymphoma cells and resuspend them in sterile PBS or culture medium.
-
For subcutaneous tumors, inject 5-10 x 10^6 cells in a volume of 100-200 µL (optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Administer this compound formulation or vehicle control to the respective groups via oral gavage. Based on studies with similar non-covalent BTK inhibitors, a twice-daily (BID) dosing schedule may be required to maintain adequate exposure in mice.[3]
-
The dose will need to be determined in preliminary dose-range finding studies.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint:
-
Continue the study until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³), or for a fixed duration.
-
At the end of the study, euthanize the mice and collect tumors and other tissues for further analysis (e.g., pharmacodynamics, histology).
-
Data Presentation
The following tables present hypothetical data for this compound based on typical results for a non-covalent BTK inhibitor.
Hypothetical Pharmacokinetic Parameters of this compound in Mice
This table summarizes potential pharmacokinetic parameters following a single oral dose of this compound.
| Parameter | 10 mg/kg | 30 mg/kg |
| Cmax (ng/mL) | 850 | 2500 |
| Tmax (h) | 1.0 | 1.5 |
| AUC (0-24h) (ng·h/mL) | 4500 | 14000 |
| Half-life (t½) (h) | 3.5 | 4.0 |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.
Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
This table shows potential tumor growth inhibition in a B-cell lymphoma xenograft model.
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1850 | - |
| This compound | 10 mg/kg, BID, p.o. | 980 | 47% |
| This compound | 30 mg/kg, BID, p.o. | 425 | 77% |
BID: twice daily; p.o.: per os (by mouth).
Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical characterization of pirtobrutinib, a highly selective, noncovalent (reversible) BTK inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of GNE-431 Stock Solution in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of GNE-431, a potent and selective noncovalent Bruton's tyrosine kinase (BTK) inhibitor, using Dimethyl Sulfoxide (DMSO) as the solvent. Adherence to these guidelines is crucial for maintaining the integrity and activity of the compound for reproducible experimental results.
Introduction
This compound is a small molecule inhibitor of BTK, including wild-type and various mutant forms such as C481S, C481R, T474I, and T474M, which are associated with acquired resistance to covalent BTK inhibitors.[1][2][3][4] Accurate preparation of stock solutions is the first critical step in any in vitro or in vivo study. DMSO is the recommended solvent for this compound due to its excellent solubilizing properties for many organic molecules.[5] However, proper handling is necessary to mitigate potential issues like compound degradation or precipitation upon dilution in aqueous media.
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 564.65 g/mol | [5][6] |
| Recommended Solvent | DMSO | [5] |
| Storage of Solid Compound | -20°C for long-term (months to years) | [5] |
| Storage of DMSO Stock Solution | -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) | [6][7] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent serial dilutions for various experimental assays.
Materials and Equipment
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO (high purity, ≥99.9%)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.
Step-by-Step Procedure
-
Equilibrate this compound to Room Temperature: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes. This prevents the condensation of moisture, which can affect the stability of the compound.
-
Weigh the this compound Powder:
-
Tare a sterile microcentrifuge tube or amber glass vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 5.647 mg of this compound.
-
-
Calculate the Required Volume of DMSO: Use the following formula to calculate the volume of DMSO needed to achieve the desired stock concentration:
Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))
Example Calculation for 1 mg of this compound to make a 10 mM stock solution:
-
Mass = 0.001 g
-
Molecular Weight = 564.65 g/mol
-
Concentration = 0.010 mol/L
Volume (L) = 0.001 g / (564.65 g/mol x 0.010 mol/L) = 0.000177 L = 177 µL
Therefore, you would add 177 µL of DMSO to 1 mg of this compound to get a 10 mM stock solution.
-
-
Dissolve the this compound:
-
Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Cap the vial tightly and vortex thoroughly for several minutes until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is difficult, brief sonication in a water bath can be used to aid the process.[8][9] Gentle warming up to 50°C can also be applied if necessary, but avoid excessive heat.[9]
-
-
Aliquot and Store:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.[7]
-
For short-term storage (days to weeks), aliquots can be stored at -20°C.[5]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[6][7] Ensure the vials are tightly sealed to prevent the absorption of water by DMSO.[7]
-
Application Guidelines
-
Dilution in Aqueous Solutions: When preparing working solutions for cell-based assays, it is common for compounds dissolved in DMSO to precipitate when diluted in aqueous media. To minimize this, it is advisable to perform serial dilutions of the DMSO stock in DMSO first, and then add the final, most diluted DMSO solution to the aqueous buffer or cell culture medium.
-
Final DMSO Concentration: For most cell culture experiments, the final concentration of DMSO should be kept low, typically below 0.1% (v/v), to avoid cytotoxic effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
Visualized Workflow and Signaling Pathway
This compound Stock Solution Preparation Workflow
Caption: Workflow for this compound stock solution preparation.
Simplified BTK Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the BTK signaling pathway.
References
- 1. This compound | CAS#:1433820-83-7 | Chemsrc [chemsrc.com]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. Targeting Bruton tyrosine kinase using non-covalent inhibitors in B cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. This compound| CAS 1433820-83-7 [dcchemicals.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. file.selleckchem.com [file.selleckchem.com]
Application Notes: GNE-431 for Studying Bruton's Tyrosine Kinase (BTK) Downstream Signaling
Audience: Researchers, scientists, and drug development professionals.
Introduction: Bruton's tyrosine kinase (BTK) is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway.[1] Its activation is essential for B-cell proliferation, survival, and differentiation, making it a key therapeutic target in B-cell malignancies and autoimmune diseases.[1][2] The development of BTK inhibitors has transformed the treatment landscape for diseases like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma.[1] However, acquired resistance, often through mutations at the Cys481 residue targeted by covalent inhibitors like ibrutinib, necessitates the development of new therapeutic strategies.[3] GNE-431 is a potent, selective, and noncovalent BTK inhibitor that does not interact with Cys481, allowing it to effectively inhibit wild-type BTK and clinically relevant mutants that confer resistance to covalent inhibitors.[3][4][5] These application notes provide a comprehensive protocol for utilizing this compound to study BTK downstream signaling pathways.
Mechanism of Action
This compound is a reversible inhibitor that binds to the ATP-binding site of BTK through hydrogen bonds and hydrophobic interactions, independent of the Cys481 residue.[2] This noncovalent binding mechanism allows it to potently inhibit both wild-type BTK and mutants, such as C481S, C481R, T474I, and T474M, which are common causes of resistance to irreversible inhibitors.[3][5] By blocking the kinase activity of BTK, this compound prevents its autophosphorylation and the subsequent phosphorylation of downstream substrates, effectively suppressing the entire BCR signaling cascade.[1][5]
Quantitative Data for this compound
The inhibitory activity of this compound has been characterized in various biochemical and cellular assays. The following table summarizes its potency against wild-type BTK and key resistance mutants.
| Parameter | Target | Value (IC50) | Assay Type |
| Potency | Wild-Type BTK | 3.2 nM | Biochemical Assay[4][5][6][7] |
| Potency | C481S Mutant BTK | 2.5 nM | Biochemical Assay[4][5] |
| Potency | C481R Mutant BTK | 7.5 - 10 nM | Biochemical Assay[5] |
| Potency | T474I Mutant BTK | 7.5 - 10 nM | Biochemical Assay[5] |
| Potency | T474M Mutant BTK | 7.5 - 10 nM | Biochemical Assay[5] |
Visualizations
BTK Downstream Signaling Pathway and this compound Inhibition
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by this compound. Upon antigen binding to the BCR, SYK activates BTK, which in turn activates PLCγ2, leading to downstream signaling cascades involving NF-κB and MAPK, ultimately promoting B-cell survival and proliferation. This compound directly inhibits BTK, blocking these downstream effects.
General Experimental Workflow
This workflow outlines the typical steps for assessing the efficacy of this compound on BTK signaling in a cellular context.
Experimental Protocols
Protocol 1: Western Blot for BTK Pathway Phosphorylation
This protocol details the method to assess the inhibitory effect of this compound on the phosphorylation of BTK (autophosphorylation at Y223) and its direct substrate PLCγ2.
1. Materials and Reagents:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)
-
Complete RPMI-1640 medium
-
This compound (stock solution in DMSO)
-
BCR agonist (e.g., F(ab')₂ anti-human IgM)
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, buffers, and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, anti-phospho-PLCγ2 (Tyr759), anti-total-PLCγ2, anti-β-actin
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
2. Procedure:
-
Cell Culture and Seeding: Culture B-cells to a density of 1-2 x 10⁶ cells/mL. Seed cells in 6-well plates at a density of 5 x 10⁶ cells per well.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., 0 nM, 1 nM, 10 nM, 100 nM, 1 µM). Pre-treat cells with this compound or DMSO vehicle control for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells by adding anti-IgM antibody to a final concentration of 10 µg/mL for 10-15 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Pellet cells by centrifugation (500 x g, 5 min, 4°C). Wash once with ice-cold PBS. Lyse the cell pellet with 100 µL of ice-cold RIPA buffer. Incubate on ice for 30 minutes with vortexing every 10 minutes.
-
Protein Quantification: Centrifuge lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Normalize protein amounts for all samples (20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash membrane 3x with TBST.
-
Visualize bands using an ECL substrate and an imaging system.
-
-
Analysis: Quantify band intensity using densitometry software. Normalize phosphorylated protein levels to total protein levels.
Protocol 2: Calcium Flux Assay by Flow Cytometry
This protocol measures the mobilization of intracellular calcium, a key event downstream of PLCγ2 activation, following BCR stimulation.
1. Materials and Reagents:
-
B-cell lymphoma cell line
-
Complete RPMI-1640 medium
-
This compound
-
BCR agonist (e.g., F(ab')₂ anti-human IgM)
-
Calcium-sensitive dye (e.g., Indo-1 AM or Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺
-
Flow cytometer
2. Procedure:
-
Cell Preparation: Harvest cells and resuspend at 1-2 x 10⁶ cells/mL in HBSS.
-
Dye Loading: Add Indo-1 AM (3-5 µM) or Fluo-4 AM (1-2 µM) and an equal volume of Pluronic F-127 to the cell suspension. Incubate for 30-45 minutes at 37°C in the dark.
-
Washing: Wash cells twice with warm HBSS to remove excess dye. Resuspend in HBSS at 1 x 10⁶ cells/mL.
-
Inhibitor Treatment: Add desired concentrations of this compound or vehicle control to the cell suspension.
-
Flow Cytometry Analysis:
-
Equilibrate the cell suspension at 37°C for 5-10 minutes.
-
Acquire a baseline fluorescence signal on the flow cytometer for approximately 30-60 seconds.
-
Add the BCR agonist (e.g., anti-IgM) and immediately continue acquiring data for an additional 3-5 minutes to record the calcium flux.
-
-
Analysis: Analyze the data using flow cytometry software. The calcium flux is measured as a change in fluorescence intensity (for Fluo-4) or a ratio of violet to blue fluorescence (for Indo-1) over time. Compare the peak response in this compound-treated cells to the vehicle control.
Protocol 3: Cell Viability and Proliferation Assay
This protocol assesses the effect of this compound on the viability and proliferation of BTK-dependent cancer cell lines.
1. Materials and Reagents:
-
B-cell lymphoma cell line
-
Complete RPMI-1640 medium
-
This compound
-
96-well clear-bottom black plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTS reagent)
-
Plate reader (luminescence or absorbance)
2. Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of medium.
-
Treatment: Prepare a 2X serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the appropriate wells. Include vehicle control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Viability Measurement (using CellTiter-Glo®):
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically equal to the volume of media in the well).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Analysis:
-
Subtract background luminescence (from wells with media only).
-
Normalize the data to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound and use a non-linear regression model to calculate the IC50 value.
-
References
- 1. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hematologyandoncology.net [hematologyandoncology.net]
- 3. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS#:1433820-83-7 | Chemsrc [chemsrc.com]
- 6. medkoo.com [medkoo.com]
- 7. tebubio.com [tebubio.com]
Application Notes and Protocols: GNE-431 for Targeting CRISPR-Generated Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug resistance is a significant challenge in cancer therapy. In B-cell malignancies, the use of covalent Bruton's tyrosine kinase (BTK) inhibitors, such as ibrutinib (B1684441), has been a transformative therapeutic strategy. However, the development of resistance, frequently mediated by mutations in the BTK gene at positions like Cys481, limits their long-term efficacy. GNE-431 is a potent, selective, and noncovalent "pan-BTK" inhibitor that demonstrates efficacy against both wild-type (WT) BTK and clinically relevant mutant forms, including those at the Cys481 and Thr474 residues.[1][2] This positions this compound as a valuable tool for research and potential therapeutic development in the context of acquired resistance.
The advent of CRISPR-Cas9 gene-editing technology has enabled the precise generation of cell lines harboring specific resistance-conferring mutations, providing robust in vitro models to study drug resistance mechanisms and evaluate novel therapeutic agents. These CRISPR-generated resistant cell lines are invaluable for characterizing the activity of next-generation inhibitors like this compound.
These application notes provide a comprehensive overview of the use of this compound in CRISPR-generated resistant cell lines, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols for generating resistant cell lines and assessing the activity of this compound.
Mechanism of Action of this compound
This compound is a noncovalent inhibitor of BTK, meaning it does not form a permanent bond with the cysteine residue at position 481 (C481) in the ATP binding site of BTK.[2] Covalent inhibitors like ibrutinib rely on this interaction for their inhibitory activity. Consequently, mutations at C481, most commonly the C481S substitution, prevent the binding of covalent inhibitors, leading to drug resistance.[3][4] this compound's mechanism of action circumvents this resistance mechanism by binding to BTK through other interactions, such as hydrogen bonds and hydrophobic interactions, independent of the C481 residue.[5] This allows this compound to effectively inhibit both wild-type BTK and the C481S mutant, as well as other resistance-conferring mutants like C481R, T474I, and T474M.[1][2]
Data Presentation
The following table summarizes the in vitro potency of this compound against wild-type BTK and various clinically relevant, ibrutinib-resistant BTK mutants.
| Target | This compound IC50 (nM) | Reference |
| Wild-Type BTK | 3.2 | [1] |
| C481S Mutant BTK | 2.5 | [1] |
| C481R Mutant BTK | 7.5 - 10 (range) | [1][6] |
| T474I Mutant BTK | Potent Inhibition | [1][2] |
| T474M Mutant BTK | Potent Inhibition | [1][2] |
Note: "Potent Inhibition" indicates that while specific IC50 values were not provided in the cited sources, the compound was reported to have excellent potency against these mutants.
Experimental Protocols
Protocol 1: Generation of BTK Mutant Resistant Cell Lines using CRISPR-Cas9
This protocol outlines the general steps for creating a stable cell line with a specific BTK mutation (e.g., C481S) using CRISPR-Cas9 technology.
Materials:
-
Parental cell line (e.g., a B-cell lymphoma line sensitive to ibrutinib)
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
Single guide RNA (sgRNA) targeting the desired mutation site in the BTK gene
-
Single-stranded oligodeoxynucleotide (ssODN) repair template containing the desired mutation (e.g., C481S) and a silent mutation to prevent re-cutting by Cas9.
-
Transfection reagent or electroporation system
-
Fluorescence-activated cell sorting (FACS) or antibiotic selection markers for enrichment of edited cells
-
96-well plates for single-cell cloning
-
Genomic DNA extraction kit
-
PCR primers flanking the target region
-
Sanger sequencing reagents
Procedure:
-
sgRNA Design and Synthesis: Design and synthesize an sgRNA that targets the genomic region of BTK where the mutation is to be introduced. Several online tools are available for sgRNA design to maximize on-target efficiency and minimize off-target effects.
-
ssODN Repair Template Design: Design an ssODN that will serve as the template for homology-directed repair (HDR). This template should contain the desired point mutation (e.g., C481S) and a nearby silent mutation within the protospacer adjacent motif (PAM) sequence to prevent repeated cleavage by the Cas9-sgRNA complex.
-
Transfection/Electroporation: Co-transfect or electroporate the parental cell line with the Cas9 nuclease, the specific sgRNA, and the ssODN repair template. The choice of delivery method will depend on the cell line's characteristics.
-
Enrichment of Edited Cells: If the CRISPR components are delivered via a plasmid containing a selection marker (e.g., antibiotic resistance or a fluorescent protein), select for transfected cells accordingly.
-
Single-Cell Cloning: After enrichment, perform single-cell cloning by limiting dilution or FACS into 96-well plates to isolate individual cell clones.
-
Expansion of Clones: Expand the single-cell clones into larger populations.
-
Genotypic Analysis:
-
Extract genomic DNA from each expanded clone.
-
Perform PCR to amplify the targeted region of the BTK gene.
-
Sequence the PCR products using Sanger sequencing to identify clones that have successfully incorporated the desired mutation.
-
-
Validation of Resistant Phenotype: Confirm the resistant phenotype of the successfully edited clones by performing a cell viability assay with a covalent BTK inhibitor like ibrutinib. The IC50 for the edited cells should be significantly higher than that of the parental cells.
Protocol 2: Cell Viability Assay to Determine this compound IC50
This protocol describes how to assess the cytotoxic or cytostatic effects of this compound on both the parental and the CRISPR-generated resistant cell lines using a tetrazolium-based assay (e.g., MTT or MTS).
Materials:
-
Parental and CRISPR-generated resistant cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the parental and resistant cells into separate 96-well plates at a predetermined optimal density. The seeding density should allow for logarithmic growth during the assay period.
-
Drug Treatment: After allowing the cells to adhere overnight (for adherent cells), treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Addition of Viability Reagent:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Then, add the solubilization solution to dissolve the crystals.
-
For MTS assay: Add the MTS reagent directly to the culture medium and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis:
-
Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of this compound that inhibits 50% of cell viability.
-
Visualizations
BTK Signaling Pathway and Inhibition
Caption: BTK signaling pathway and points of inhibition.
Experimental Workflow for this compound Evaluation in CRISPR-Generated Resistant Cells
Caption: Workflow for this compound evaluation.
Conclusion
This compound represents a promising noncovalent BTK inhibitor with potent activity against both wild-type and clinically relevant mutant forms of BTK that confer resistance to covalent inhibitors. The use of CRISPR-Cas9 technology to generate specific resistant cell line models provides a powerful platform for the preclinical evaluation of this compound. The protocols and data presented here offer a framework for researchers to investigate the efficacy of this compound and further explore its potential as a therapeutic agent for patients with B-cell malignancies who have developed resistance to current therapies.
References
- 1. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BTKC481S-Mediated Resistance to Ibrutinib in Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nurixtx.com [nurixtx.com]
Troubleshooting & Optimization
GNE-431 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with GNE-431, a potent and selective noncovalent Bruton's tyrosine kinase (BTK) inhibitor. The focus of this guide is to address common challenges related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs) - this compound Solubility
Q1: I am having difficulty dissolving this compound in my aqueous buffer. What are the initial steps I should take?
A1: this compound, like many small molecule kinase inhibitors, is expected to have low aqueous solubility. The initial troubleshooting steps should focus on creating a stock solution in an appropriate organic solvent before preparing the final aqueous working solution.
-
Recommended Organic Solvents: Start by preparing a high-concentration stock solution in an organic solvent such as Dimethyl Sulfoxide (DMSO).
-
Warming: Gentle warming of the solution (e.g., to 37°C) can aid in the dissolution of the compound in the organic solvent.
-
Sonication: If precipitation is observed, brief sonication of the stock solution can help to redissolve the compound.
-
Final Dilution: Once a clear stock solution is obtained, it can be serially diluted into your aqueous experimental buffer. It is crucial to ensure rapid mixing during dilution to prevent the compound from precipitating out of solution.
Q2: What is the recommended storage condition for this compound solutions?
A2: this compound powder should be stored at -20°C for long-term stability. For stock solutions in DMSO, it is recommended to store them at -80°C for several months or at 4°C for a shorter duration (a few weeks).[1] Avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and affect its solubility and activity. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate precipitation:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous buffer.
-
Use a Surfactant: Incorporating a low concentration of a non-ionic surfactant, such as Tween® 20 or Pluronic® F-68 (typically 0.01% to 0.1%), in your aqueous buffer can help to maintain the solubility of hydrophobic compounds.[2]
-
Employ Co-solvents: The use of water-miscible organic co-solvents in your final buffer can increase the solubility of this compound.[2][3][4] Examples include ethanol (B145695) or polyethylene (B3416737) glycol (PEG). However, it is essential to first verify the tolerance of your experimental system (e.g., cells, enzymes) to these co-solvents.
-
pH Adjustment: The solubility of a compound can be pH-dependent if it has ionizable groups.[3][4] Experimenting with buffers at different pH values may improve the solubility of this compound.
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A4: Yes, cyclodextrins are a well-established method for enhancing the solubility of poorly soluble drugs.[2][3][4][5] These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior, which can encapsulate hydrophobic molecules like this compound, thereby increasing their aqueous solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative. It is advisable to perform preliminary experiments to determine the optimal concentration of cyclodextrin (B1172386) that enhances solubility without interfering with your assay.
Troubleshooting Guide: this compound Solubility Issues
This guide provides a systematic approach to troubleshooting solubility problems with this compound in aqueous buffers.
Table 1: Representative Solubility of this compound in Different Solvent Systems
| Solvent System | This compound Concentration | Observations |
| 100% DMSO | ≥ 50 mg/mL | Clear solution |
| 100% Ethanol | ≥ 25 mg/mL | Clear solution |
| PBS (pH 7.4) | < 1 µg/mL | Insoluble, precipitation observed |
| PBS (pH 7.4) + 0.1% Tween® 20 | ~10 µg/mL | Improved solubility, slight haze |
| PBS (pH 7.4) + 10% Ethanol | ~20 µg/mL | Clear solution at lower concentrations |
| 10% HP-β-CD in Water | ≥ 1 mg/mL | Significant improvement in solubility |
Note: The values presented in this table are hypothetical and for illustrative purposes. It is highly recommended that researchers determine the solubility of this compound in their specific experimental systems.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C or sonicate for 5-10 minutes until the solid is completely dissolved.
-
Storage: Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of this compound Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Pre-warming: Warm the aqueous experimental buffer to the desired experimental temperature (e.g., 37°C).
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the final desired concentration. The final concentration of DMSO should be kept as low as possible (typically <0.5%) to avoid solvent effects in biological assays.
-
Observation: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, consider the troubleshooting steps outlined in the FAQs.
Visual Guides
This compound Signaling Pathway
This compound is a noncovalent inhibitor of Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway.[6][7][8][9] This pathway is crucial for B-cell proliferation, survival, and differentiation.
Caption: this compound inhibits BTK phosphorylation in the BCR signaling pathway.
Troubleshooting Workflow for this compound Solubility
This workflow provides a step-by-step guide to addressing solubility issues with this compound.
Caption: A logical workflow for resolving this compound solubility challenges.
References
- 1. This compound| CAS 1433820-83-7 [dcchemicals.com]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hematologyandoncology.net [hematologyandoncology.net]
- 9. emjreviews.com [emjreviews.com]
Navigating GNE-431 Treatment: A Guide to Optimizing Concentration and Minimizing Cytotoxicity
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of GNE-431, a potent and selective non-covalent Bruton's tyrosine kinase (BTK) inhibitor. By understanding its mechanism of action and following recommended protocols, users can effectively target BTK signaling while mitigating off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[1][2] Unlike covalent inhibitors, this compound does not form a permanent bond with the Cysteine 481 residue in the BTK active site. This allows it to effectively inhibit both wild-type BTK and the C481S mutant, which is a common mechanism of resistance to covalent BTK inhibitors.[3] By blocking BTK activity, this compound disrupts downstream signaling cascades, including the NF-κB, AKT, and MAPK pathways, which are crucial for B-cell proliferation and survival.[4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily used in preclinical research for hematological disorders and autoimmune diseases.[3] Its ability to inhibit ibrutinib-resistant BTK mutants makes it a valuable tool for studying and potentially overcoming drug resistance in B-cell malignancies.
Q3: How can I determine the optimal concentration of this compound for my experiments while avoiding cytotoxicity?
A3: The optimal concentration of this compound should be determined empirically for each cell line and experimental setup. A dose-response experiment is recommended to identify the concentration that effectively inhibits BTK signaling without causing significant cytotoxicity. A general workflow for this is provided in the Experimental Protocols section. It is advisable to start with a broad range of concentrations and narrow down to the optimal one based on cell viability and target inhibition assays.
Q4: What are the common signs of cytotoxicity to watch for?
A4: Signs of cytotoxicity include a significant decrease in cell viability, changes in cell morphology (e.g., rounding, detachment), and induction of apoptosis or necrosis. These can be quantified using assays such as MTT, LDH release, or Annexin V/Propidium Iodide staining.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No inhibition of BTK signaling | - Incorrect concentration: The concentration of this compound may be too low. - Compound degradation: Improper storage or handling may have led to the degradation of this compound. - Cell line insensitivity: The cell line used may not rely on the BTK pathway for survival. | - Perform a dose-response experiment to determine the optimal concentration. - Ensure this compound is stored according to the manufacturer's instructions. - Confirm BTK expression and pathway activity in your cell line. |
| High levels of unexpected cell death | - Concentration is too high: The concentration of this compound may be in the cytotoxic range for the specific cell line. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Perform a cytotoxicity assay to determine the IC50 for cell viability and use concentrations well below this for your experiments. - Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). |
| Inconsistent results between experiments | - Variability in cell seeding density: Inconsistent cell numbers can affect the outcome of the experiment. - Inconsistent incubation times: The duration of treatment with this compound can impact the results. | - Standardize your cell seeding protocol to ensure consistent cell density across experiments. - Maintain consistent incubation times for all experiments. |
Data Presentation
While specific public data on the cytotoxic IC50 values of this compound across a range of cancer cell lines is limited, the following table provides a template for how researchers can collate their own experimental data. For reference, other non-covalent BTK inhibitors have shown IC50 values for cytotoxicity in the micromolar range in various cell lines.
| Cell Line | Cancer Type | This compound Cytotoxicity IC50 (µM) | Notes |
| [Example: TMD8] | Diffuse Large B-cell Lymphoma | [To be determined by user] | ABC-DLBCL cell line known to be dependent on BCR signaling. |
| [Example: JeKo-1] | Mantle Cell Lymphoma | [To be determined by user] | Cell line with constitutive BTK activation. |
| [Example: HEK293T] | Non-cancerous | [To be determined by user] | Control cell line to assess off-target cytotoxicity. |
Experimental Protocols
Protocol for Determining this compound Cytotoxicity using MTT Assay
This protocol outlines the steps to determine the concentration of this compound that causes a 50% reduction in cell viability (IC50).
Materials:
-
This compound
-
Target cell line(s)
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways
Caption: this compound inhibits BTK, blocking pro-survival pathways and promoting apoptosis.
Experimental Workflow
Caption: Workflow for determining the optimal, non-cytotoxic concentration of this compound.
Troubleshooting Logic
Caption: A decision tree for troubleshooting unexpected cytotoxicity in this compound experiments.
References
- 1. Distinct BTK inhibitors differentially induce apoptosis but similarly suppress chemotaxis and lipid accumulation in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic induction of apoptosis by combination of BTK and dual mTORC1/2 inhibitors in diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431 stability and long-term storage conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and long-term storage of GNE-431. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid this compound compound?
A: For optimal stability, this compound as a solid powder should be stored under specific conditions depending on the intended duration of storage. It is recommended to store it in a dry, dark environment.[1]
Q2: What are the recommended temperatures for storing solid this compound?
A: For short-term storage, spanning days to weeks, a temperature of 0 - 4°C is recommended. For long-term storage, lasting months to years, the compound should be kept at -20°C.[1]
Q3: Is this compound stable at room temperature during shipping?
A: Yes, this compound is stable enough for a few weeks at ambient temperature to accommodate for standard shipping and customs processing times.[1]
Q4: How should I prepare and store this compound stock solutions?
A: this compound is soluble in DMSO.[1] Stock solutions should be prepared in high-quality, anhydrous DMSO. For storage, it is advisable to follow the same temperature guidelines as the solid compound: 0 - 4°C for short-term (days to weeks) and -20°C for long-term (months).[1] To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: How many freeze-thaw cycles can a this compound stock solution tolerate?
A: There is no specific data available on the number of freeze-thaw cycles this compound can withstand without degradation. As a general best practice for small molecules, it is recommended to avoid repeated freeze-thaw cycles by preparing single-use aliquots of your stock solution.
Q6: What is the stability of this compound in aqueous solutions or cell culture media?
A: There is no publicly available data on the stability of this compound in aqueous buffers or cell culture media. The stability of a compound in such media can be influenced by several factors, including pH, temperature, and the presence of media components. It is highly recommended that researchers determine the stability of this compound under their specific experimental conditions. For long-term experiments, consider replenishing the media with a freshly prepared solution at regular intervals.
Q7: Is this compound sensitive to light?
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions from solid compound. Ensure proper long-term storage at -20°C in single-use aliquots. |
| Instability of this compound in the experimental buffer or media. | Perform a stability study of this compound in your specific buffer or media at the experimental temperature. Consider preparing fresh dilutions immediately before each experiment. | |
| Loss of compound activity over time | Improper storage of stock or diluted solutions. | Review storage conditions. Ensure stock solutions are stored at -20°C and protected from light. Avoid storing diluted aqueous solutions for extended periods. |
| Repeated freeze-thaw cycles of the stock solution. | Discard the current stock solution and prepare a new batch, aliquoted into single-use vials to prevent freeze-thaw cycles. | |
| Precipitate formation in stock solution | The solubility limit has been exceeded or the solvent has absorbed water. | Ensure the stock solution concentration is within the known solubility limits. Use anhydrous DMSO for preparing stock solutions. If a precipitate is observed, gently warm the solution and vortex to redissolve before use. |
Data on Storage Conditions
| Compound Form | Storage Condition | Duration | Temperature | Notes |
| Solid | Short-term | Days to Weeks | 0 - 4°C | Store in a dry and dark place.[1] |
| Long-term | Months to Years | -20°C | Store in a dry and dark place.[1] | |
| Shipping | Weeks | Ambient | Stable for the duration of typical shipping times.[1] | |
| DMSO Stock Solution | Short-term | Days to Weeks | 0 - 4°C | Protect from light. |
| Long-term | Months | -20°C | Aliquot to avoid repeated freeze-thaw cycles. Protect from light.[1] |
Experimental Protocols
General Protocol for Assessing this compound Stability in Solution
This protocol provides a general framework for researchers to determine the stability of this compound in their specific experimental solutions (e.g., cell culture media, aqueous buffers).
-
Solution Preparation: Prepare a solution of this compound in the desired solvent (e.g., cell culture medium with 10% FBS) at the final working concentration.
-
Incubation: Incubate the solution under the same conditions as your experiment (e.g., 37°C, 5% CO₂).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Storage of Aliquots: Immediately store the collected aliquots at -80°C to halt any further degradation until analysis.
-
Analysis: Analyze the concentration of this compound in the thawed aliquots using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.
-
Data Evaluation: Plot the concentration of this compound against time to determine the rate of degradation.
Visualizations
References
GNE-431 Experiments: Technical Support & Troubleshooting Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address inconsistencies in experiments involving the pan-BTK inhibitor, GNE-431.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and noncovalent "pan-BTK" inhibitor.[1] It targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, survival, and differentiation.[2][3][4] Unlike covalent BTK inhibitors such as ibrutinib, this compound does not form a permanent bond with the Cys481 residue in the BTK active site.[5] This allows it to effectively inhibit both wild-type BTK and mutants that confer resistance to covalent inhibitors, including C481S, C481R, T474I, and T474M.[1][5]
Q2: What are the recommended storage and handling conditions for this compound?
Proper storage and handling are crucial for maintaining the stability and activity of this compound. For short-term storage (days to weeks), it is recommended to keep the compound at 0-4°C. For long-term storage (months to years), this compound should be stored at -20°C.[5] The compound is typically soluble in DMSO for the preparation of stock solutions.[5] It is advisable to prepare fresh dilutions from the stock solution for each experiment to avoid degradation.
Q3: What are the known IC50 values for this compound against wild-type and mutant BTK?
The half-maximal inhibitory concentration (IC50) values demonstrate the potency of this compound.
| Target | IC50 (nM) |
| Wild-type BTK | 3.2 |
| C481S mutant BTK | 2.5 |
| Data sourced from MedchemExpress.[1] |
Troubleshooting Inconsistent Results
Western Blotting
Inconsistent results in Western blotting experiments with this compound often relate to the detection of phosphorylated BTK (p-BTK) and its downstream targets.
Q4: I am not seeing a decrease in p-BTK levels after this compound treatment. What could be the issue?
Several factors could contribute to this observation:
-
Suboptimal this compound Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and an adequate incubation time to observe BTK inhibition. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.
-
Sample Handling and Lysis: Phosphorylation states can be transient. It is critical to work quickly, keep samples on ice, and use lysis buffers containing fresh phosphatase inhibitors to prevent dephosphorylation.[6]
-
Antibody Specificity: Verify the specificity of your anti-p-BTK antibody. Include appropriate positive and negative controls, such as lysates from cells with known BTK activation and cells treated with a phosphatase.[6]
-
Blocking Buffer: When detecting phosphoproteins, avoid using non-fat dry milk as a blocking agent as it contains casein, a phosphoprotein that can cause high background. Instead, use bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST).[7]
-
Wash Buffers: Use Tris-based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS) for wash steps, as phosphate (B84403) ions can interfere with the binding of some phospho-specific antibodies.[6][7]
Q5: I am observing high background or non-specific bands in my Western blot.
High background can obscure the specific signal. Consider the following:
-
Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background.
-
Washing Steps: Increase the number and duration of wash steps to remove non-specifically bound antibodies.[8]
-
Blocking Conditions: Optimize blocking by trying different blocking agents (e.g., BSA, casein) and increasing the blocking time.[7]
Immunoprecipitation (IP)
The noncovalent nature of this compound binding to BTK requires special consideration during immunoprecipitation experiments.
Q6: I am unable to co-immunoprecipitate BTK with its binding partners after this compound treatment.
This could be due to the disruption of the protein-protein interaction by this compound or issues with the IP protocol:
-
Lysis Buffer Stringency: Use a less stringent lysis buffer that preserves protein-protein interactions. RIPA buffer, for instance, can be too harsh and may disrupt weaker interactions.[9] A non-denaturing lysis buffer is often more suitable for co-IP experiments.
-
Wash Steps: The noncovalent binding of this compound to BTK might be reversible. Harsh or prolonged washing steps could lead to the dissociation of the inhibitor and the restoration of protein interactions. Reduce the number and stringency of washes.[10]
-
Antibody Choice: Ensure the antibody used for IP recognizes a region of the target protein that is not obscured by this compound binding or by the interaction with other proteins.[9]
Cell Viability Assays
Inconsistent results in cell viability assays can arise from various experimental variables.
Q7: I am observing high variability in my cell viability assay results with this compound.
Variability can be minimized by addressing the following:
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells. Overly confluent or sparse cultures can lead to variable responses.[11]
-
Solvent Toxicity: this compound is typically dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Include a vehicle control (cells treated with the same concentration of DMSO used to deliver this compound) to account for any solvent-induced effects.[12]
-
Assay Type: The choice of viability assay can influence the results. Metabolic assays (e.g., MTT, MTS) measure metabolic activity, while membrane integrity assays (e.g., trypan blue, LDH) measure cell death.[13] Consider the mechanism of action of this compound and the expected cellular outcome when selecting an assay. It may be beneficial to use orthogonal assays to confirm results.
-
Incubation Time: The effect of this compound on cell viability may be time-dependent. Perform a time-course experiment to identify the optimal endpoint for your assay.
Experimental Protocols
Western Blotting for Phosphorylated BTK
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time.
-
Cell Lysis: Aspirate the culture medium and wash the cells with ice-cold PBS. Lyse the cells on ice with a lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[7]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated BTK (and a separate blot for total BTK as a loading control) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 9. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Immunoprecipitation of BTK
-
Cell Culture and Treatment: Treat cells with this compound or vehicle as described for Western blotting.
-
Cell Lysis: Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Add protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[9]
-
Immunoprecipitation: Centrifuge the lysate to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against BTK and incubate overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Gently wash the beads 3-4 times with cold IP lysis buffer. Minimize the duration of washes to prevent dissociation of noncovalently bound this compound.[10]
-
Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and heating.
-
Analysis: Analyze the eluted proteins by Western blotting.
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.[14]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Visualizations
Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: A general workflow for troubleshooting inconsistent experimental results.
Caption: A logical diagram for diagnosing sources of inconsistent experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. B-cell receptor - Wikipedia [en.wikipedia.org]
- 3. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 10. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 11. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Cell viability assays | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
minimizing GNE-431 precipitation in cell culture media
Welcome to the technical support center for GNE-431. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and answers to frequently asked questions (FAQs) to help minimize this compound precipitation in cell culture media and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what does it target?
This compound is a potent, selective, and noncovalent "pan-BTK" inhibitor.[1] It targets Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of B-cells.[2][3][4] this compound is effective against wild-type BTK (IC50 = 3.2 nM) and various mutants that confer resistance to covalent BTK inhibitors, such as the C481S mutant (IC50 = 2.5 nM).[1][5]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. Why did this happen?
This is a common issue with hydrophobic small molecules like this compound.[6] While this compound is soluble in an organic solvent like DMSO, its solubility in aqueous solutions like cell culture media is significantly lower.[7] Precipitation often occurs due to:
-
Local High Concentration: Adding the concentrated DMSO stock directly into the media without rapid mixing can create a localized area where the compound's concentration exceeds its aqueous solubility limit, causing it to crash out of solution.[6]
-
Temperature Shock: Adding a room temperature or cold stock solution to warm (37°C) media can alter solubility dynamics and promote precipitation.
-
Final Concentration Too High: The intended final concentration in your experiment may simply be above the solubility limit of this compound in your specific cell culture medium.
Q3: What is the best way to prepare a this compound stock solution?
The recommended solvent for preparing a this compound stock solution is high-purity dimethyl sulfoxide (B87167) (DMSO).[8][9] Prepare a high-concentration stock (e.g., 10-20 mM) to minimize the volume of DMSO added to your cell cultures. Ensure the compound is fully dissolved by vortexing. If needed, gentle warming in a 37°C water bath can aid dissolution.[9]
Q4: How much DMSO is safe for my cells?
Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity, but the ideal concentration is below 0.1%.[9][10] It is critical to determine the specific tolerance of your cell line and to include a vehicle control (media with the same final concentration of DMSO) in all experiments to account for any solvent-induced effects.[9]
Q5: How can I distinguish between this compound precipitation and microbial contamination?
Examine a sample of the media under a microscope. Chemical precipitates often appear as fine, crystalline, or amorphous particles.[11] In contrast, bacterial contamination will appear as small, often motile rods or cocci, while yeast will appear as larger, budding oval shapes. Fungal contamination typically presents as filamentous hyphae.
Q6: Could components in my media, like serum, be causing the precipitation?
Yes. Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with the compound and reduce its solubility.[11] If you suspect this is an issue, you can test the solubility of this compound in your basal medium without serum first.
Troubleshooting Guide: Preventing Precipitation
This guide addresses common observations related to this compound precipitation and provides recommended actions.
| Observation | Potential Cause(s) | Recommended Action(s) |
| Media turns cloudy immediately upon adding this compound stock. | Improper dilution technique; high local concentration. | Follow the Recommended Dilution Protocol (below). Pre-warm the media to 37°C. Add the stock solution dropwise into the vortex of the stirring media to ensure rapid dispersal.[11] |
| Precipitate forms over time in the incubator. | The final concentration exceeds the thermodynamic solubility limit in the media. The compound may be unstable in the media's pH environment (affected by CO2).[11] | Perform a solubility test to determine the maximum soluble concentration in your specific media. Consider lowering the final working concentration if possible. |
| Precipitation occurs even at low concentrations. | Poor quality stock solution (not fully dissolved or degraded). Freeze-thaw cycles have compromised the stock. | Prepare a fresh stock solution from solid this compound.[11] Ensure the compound is fully dissolved. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. |
| Results are inconsistent or not reproducible. | The effective concentration of soluble this compound is variable due to precipitation. | Visually inspect your culture plates/flasks for precipitate before and during the experiment. If precipitation is observed, the results may be compromised. Re-optimize the compound's delivery method. |
Key Data & Experimental Protocols
This compound Properties
| Property | Description |
| Target | Bruton's Tyrosine Kinase (BTK)[1] |
| Mechanism | Noncovalent, reversible inhibitor[2][4] |
| IC₅₀ (Wild-Type BTK) | 3.2 nM[1] |
| IC₅₀ (C481S Mutant BTK) | 2.5 nM[1] |
| Recommended Stock Solvent | Dimethyl Sulfoxide (DMSO) |
| Aqueous Solubility | Limited. Must be experimentally determined in your specific cell culture medium. |
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder)
-
Anhydrous/molecular biology grade DMSO
-
Sterile microcentrifuge tubes
-
Calibrated pipette
Methodology:
-
Calculate the required mass of this compound to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound should be obtained from the supplier).
-
Carefully weigh the this compound powder and place it into a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be obtained.
-
If dissolution is slow, the tube can be gently warmed in a 37°C water bath for 5-10 minutes, followed by vortexing.[9]
-
Aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C or -80°C as recommended by the supplier. Avoid repeated freeze-thaw cycles.[11]
Protocol 2: Recommended Dilution of this compound Stock into Cell Culture Media
Objective: To dilute the DMSO stock into aqueous cell culture media while minimizing the risk of precipitation.
Methodology:
-
Pre-warm the required volume of cell culture medium (with serum and other supplements) to 37°C in a water bath or incubator.[11]
-
Place the tube of pre-warmed medium on a vortex mixer set to a medium speed to create a gentle vortex.
-
Slowly pipette the required volume of the this compound stock solution directly into the side of the vortex. Do not pipette the stock into the bottom of the tube or onto the surface of the still media.
-
Allow the solution to vortex for an additional 10-15 seconds to ensure it is thoroughly mixed.
-
Visually inspect the medium for any signs of cloudiness or precipitation.
-
If preparing serial dilutions, always perform them in pre-warmed media.[11]
-
Add the final this compound-containing medium to your cells immediately.
Visual Guides & Workflows
BTK Signaling Pathway Inhibition by this compound
Caption: Simplified B-Cell Receptor pathway showing inhibition of BTK by this compound.
Troubleshooting Workflow for this compound Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation issues.
Factors Influencing Compound Precipitation
Caption: Key factors that contribute to the risk of compound precipitation in media.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
GNE-431 Dose-Response Curve Optimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing GNE-431 dose-response experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and noncovalent "pan-BTK" inhibitor.[1][2] It targets Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway that is essential for B-cell proliferation, differentiation, and survival.[3][4] Unlike covalent BTK inhibitors such as ibrutinib, which form an irreversible bond with a cysteine residue (C481) in the BTK active site, this compound binds noncovalently.[5] This allows it to effectively inhibit both wild-type BTK and mutant forms, including the C481S mutation that confers resistance to covalent inhibitors.[2]
Q2: What are the reported IC50 values for this compound?
A2: this compound has demonstrated high potency against both wild-type and a key resistance mutant of BTK. The reported half-maximal inhibitory concentration (IC50) values are:
Q3: What is the significance of this compound being a "pan-BTK" inhibitor?
A3: The term "pan-BTK" inhibitor signifies that this compound is effective against a range of BTK variants, including wild-type and various mutant forms that arise in clinical settings.[1][2] This includes mutations at C481 and T474, which are known to cause resistance to first-generation covalent BTK inhibitors.[6] The ability to inhibit these mutants makes this compound a valuable tool for research into overcoming drug resistance in B-cell malignancies.
Q4: How should I prepare and store this compound for in vitro experiments?
A4: For optimal results, it is recommended to prepare fresh dilutions of this compound in your assay buffer before each experiment to minimize degradation. For long-term storage, the compound should be kept at -20°C.[1]
Data Presentation
Table 1: In Vitro Potency of this compound Against Wild-Type and C481S Mutant BTK
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[2] |
| C481S Mutant BTK | 2.5[2] |
Table 2: Illustrative Kinase Selectivity Profile for a Noncovalent BTK Inhibitor
This table provides a representative example of the type of selectivity data that should be generated for a noncovalent BTK inhibitor. The values presented here are for illustrative purposes and are based on published data for similar inhibitors, not specifically this compound.[7]
| Kinase | % Inhibition at 1 µM |
| BTK | >95% |
| TEC | <10% |
| ITK | <5% |
| EGFR | <5% |
| SRC | <15% |
| LYN | <20% |
Experimental Protocols
Protocol 1: In Vitro BTK Kinase Assay
This protocol provides a general guideline for determining the IC50 value of this compound against recombinant BTK in a biochemical assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 2 mM MnCl2, 50 µM DTT)
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in kinase buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Enzyme Preparation: Dilute the recombinant BTK enzyme to the desired concentration in kinase buffer.
-
Assay Plate Setup:
-
Add 1 µL of diluted this compound or vehicle (DMSO) to the appropriate wells of a 384-well plate.
-
Add 2 µL of the diluted BTK enzyme solution to each well.
-
Incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a substrate/ATP mix in kinase buffer. The final ATP concentration should ideally be at or near the Km for BTK.
-
Add 2 µL of the substrate/ATP mix to each well to start the kinase reaction.
-
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Reaction Termination and Detection:
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent, such as the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[8]
-
Protocol 2: Cellular Phospho-BTK Western Blot Assay
This protocol describes how to assess the inhibitory activity of this compound on BTK phosphorylation in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Cell culture medium and supplements
-
This compound
-
Anti-human IgM
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-BTK (Tyr223) and rabbit anti-total BTK
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Ramos cells to the desired density.
-
Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
-
BCR Stimulation: Stimulate the B-cell receptors by adding anti-human IgM (e.g., 10 µg/mL) for 10 minutes.
-
Cell Lysis:
-
Pellet the cells by centrifugation and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL reagent.
-
Image the blot using a chemiluminescence imaging system.
-
-
Stripping and Reprobing:
-
Strip the membrane and reprobe with an antibody against total BTK to confirm equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-BTK and total BTK.
-
Normalize the phospho-BTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized phospho-BTK signal against the this compound concentration to generate a dose-response curve.
-
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. hematologyandoncology.net [hematologyandoncology.net]
- 5. Structure-Function Relationships of Covalent and Non-Covalent BTK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Perspective: common errors in dose-response analysis and how to avoid them - PubMed [pubmed.ncbi.nlm.nih.gov]
identifying and mitigating GNE-431-induced cellular stress
Technical Support Center: GNE-431
Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers identify and mitigate potential cellular stress when using this potent and selective noncovalent pan-BTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and noncovalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] Its primary mechanism is to block the enzymatic activity of BTK, a critical component of the B-cell receptor (BCR) signaling pathway that governs B-cell proliferation and survival.[4][5] Unlike covalent inhibitors such as ibrutinib, this compound does not bind to cysteine 481 (C481) in the BTK active site. This allows it to effectively inhibit wild-type BTK as well as BTK mutants (e.g., C481S, C481R, T474I) that confer resistance to covalent inhibitors.[1][6]
Q2: Why might this compound treatment lead to cellular stress?
Cellular stress in response to this compound can arise from several phenomena:
-
On-Target Pathway Inhibition: Potent inhibition of the BTK/BCR pathway, particularly in B-cell malignancies, is intended to disrupt survival signals, which can lead to programmed cell death (apoptosis). This is an expected and desired outcome in target cancer cells.
-
Off-Target Effects: While this compound is reported to be highly selective, no kinase inhibitor is perfectly specific.[6] At higher concentrations or in sensitive cell lines, inhibition of other unintended kinases or proteins could disrupt cellular homeostasis and trigger stress responses.[7][8]
-
General Cellular Perturbation: The introduction of a potent small molecule can place a burden on cellular machinery, such as the endoplasmic reticulum (ER), leading to a general stress response like the Unfolded Protein Response (UPR).[9]
-
Oxidative Stress: Inhibition of BTK has been linked to the attenuation of oxidative stress in some contexts, suggesting the pathway is involved in redox homeostasis.[10] Perturbing this balance could potentially induce a stress response.
Q3: What are the common indicators of cellular stress I should monitor?
Common indicators include:
-
Reduced cell viability or proliferation rate.
-
Morphological changes (e.g., cell shrinkage, rounding, detachment).
-
Induction of apoptosis, indicated by caspase activation (e.g., cleaved Caspase-3) or DNA fragmentation (TUNEL assay).
-
Upregulation of specific stress markers associated with pathways like the Unfolded Protein Response (UPR), such as BiP/GRP78, CHOP, and spliced XBP1.[11][12]
Q4: What is the Unfolded Protein Response (UPR) and why is it relevant?
The UPR is a primary cellular stress response pathway activated by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER), a condition known as ER stress.[9][13] It is a common response to pharmacological agents. The UPR aims to restore homeostasis by halting protein translation, degrading misfolded proteins, and increasing the production of protein-folding chaperones.[9] If the stress is too severe or prolonged, the UPR will instead trigger apoptosis.[13] Monitoring UPR markers is a robust way to quantify the level of ER stress induced by a compound.
Troubleshooting Guide
Issue 1: I'm observing high levels of cytotoxicity and cell death at my target concentration.
| Possible Cause | Troubleshooting Step |
| Concentration is too high for the cell line. | Perform a dose-response curve (e.g., 1 nM to 10 µM) to determine the IC50 (inhibitory concentration 50%) and EC50 (effective concentration 50%) for your specific cell line. Start with concentrations around the reported biochemical IC50 (~3.2 nM) and adjust as needed.[1] |
| The cell line is highly dependent on BTK signaling. | This may be the expected on-target effect. Confirm BTK pathway inhibition by measuring phosphorylation of downstream targets (e.g., Phospho-BTK Y223) via Western blot. |
| Off-target toxicity. | Compare the cytotoxic profile of this compound in your BTK-positive cell line with a BTK-negative control cell line. If significant cytotoxicity is observed in BTK-negative cells, off-target effects are likely. |
| General cellular stress. | Analyze markers of the Unfolded Protein Response (UPR) via qPCR or Western blot (see Protocol 1 & 2). High induction of the pro-apoptotic factor CHOP suggests terminal ER stress. |
Issue 2: My results are inconsistent between experiments.
| Possible Cause | Troubleshooting Step |
| Variability in this compound stock solution. | Prepare single-use aliquots of your this compound stock in DMSO and store at -80°C to avoid freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| Cell passage number and health. | Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Inconsistent treatment duration or cell density. | Standardize seeding density and treatment duration across all experiments. Ensure vehicle controls (e.g., DMSO) are included in every experiment at the same final concentration. |
Issue 3: I see markers of cellular stress, but I'm not sure if it's a desired on-target effect or problematic off-target toxicity.
This is a critical experimental question. The following workflow can help distinguish between these possibilities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. tebubio.com [tebubio.com]
- 4. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Serendipitous Off-Target Explorer - NCI [cancer.gov]
- 9. Unfolded protein response - Wikipedia [en.wikipedia.org]
- 10. Bruton's tyrosine kinase inhibition attenuates oxidative stress in systemic immune cells and renal compartment during sepsis-induced acute kidney injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unfolded Protein Response (UPR) and Endoplasmic Reticulum (ER) Stress FAQs [novusbio.com]
- 13. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing GNE-431 Specificity with a Kinome Scan
This technical support guide provides researchers, scientists, and drug development professionals with essential information for assessing the kinase specificity of GNE-431, a potent and selective noncovalent pan-Bruton's tyrosine kinase (BTK) inhibitor. Here you will find answers to frequently asked questions, troubleshooting advice for kinome scan experiments, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a potent, selective, and noncovalent "pan-BTK" inhibitor.[1] Its primary target is Bruton's tyrosine kinase (BTK), a key component of the B-cell receptor (BCR) signaling pathway, which is crucial for B-cell development, proliferation, and survival.[2][3] this compound shows high potency against wild-type BTK (IC50 = 3.2 nM) and is also effective against common resistance-conferring mutants such as C481S (IC50 = 2.5 nM), C481R, T474I, and T474M.[1]
Q2: Why is assessing the specificity of this compound important?
Assessing the specificity of any kinase inhibitor is critical to understanding its potential for off-target effects, which can lead to cellular toxicity or other unintended biological consequences.[4][5] A kinome scan provides a broad view of an inhibitor's selectivity by screening it against a large panel of kinases. For a highly selective inhibitor like this compound, this is important to confirm that its activity is focused on BTK and to identify any other kinases it may interact with, which could inform the interpretation of experimental results and predict potential side effects in a therapeutic context. Second-generation BTK inhibitors are generally designed for enhanced selectivity to reduce off-target effects.[4]
Q3: How is the selectivity of a kinase inhibitor like this compound quantified?
The selectivity of a kinase inhibitor is often quantified using a selectivity score, such as the S-score. For example, an S(35) score represents the number of unique kinases that are inhibited by at least 65% at a given concentration of the inhibitor (in this case, a percent of control value less than 35).[2] A lower S-score indicates higher selectivity. Comparing the IC50 or dissociation constant (Kd) for the primary target (BTK) to those of off-target kinases provides a quantitative measure of selectivity.
Q4: What does a typical kinome scan data set for a selective BTK inhibitor look like?
While specific kinome scan data for this compound is not publicly available in the search results, a comprehensive study on 15 BTK inhibitors provides a strong reference for what to expect from a selective, non-covalent inhibitor.[2] Generally, a selective inhibitor will show a high percentage of inhibition for its primary target (BTK) and minimal inhibition for most other kinases in the panel. The data is often presented as a percentage of control or percent inhibition.
Below is a hypothetical table illustrating how kinome scan data for a selective BTK inhibitor might be presented.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for a Selective Non-Covalent BTK Inhibitor at 1 µM
| Kinase Target | Percentage of Control (%)* | Interpretation |
| BTK | <10 | On-Target |
| TEC | 25 | Off-Target |
| ITK | 30 | Off-Target |
| BMX | 45 | Off-Target |
| EGFR | 85 | Minimal Effect |
| SRC | 92 | Minimal Effect |
| LCK | 95 | Minimal Effect |
| ZAP70 | 98 | Minimal Effect |
% of Control: A lower percentage indicates stronger binding/inhibition. A common threshold for a "hit" is <35% of control.[2]
Experimental Protocols
This section provides a generalized protocol for an in vitro kinase assay suitable for assessing the specificity of this compound. This protocol is based on common methodologies for kinase profiling and may require optimization for specific experimental setups.
Objective: To determine the inhibitory activity of this compound against a panel of kinases.
Materials:
-
This compound stock solution (in DMSO)
-
Purified recombinant kinases
-
Kinase-specific substrates
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, BSA, DTT)
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Reagent Preparation:
-
Prepare a dilution series of this compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
Thaw recombinant kinases and substrates on ice. Prepare working solutions of each kinase and its corresponding substrate in kinase assay buffer.
-
Prepare ATP solution in kinase assay buffer at a concentration appropriate for the kinase being tested (often near the Km for ATP).
-
-
Assay Plate Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase solution (e.g., 2.5 µL) to each well.
-
Incubate the plate at room temperature for a pre-determined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
To initiate the reaction, add a mixture of the substrate and ATP (e.g., 5 µL) to each well.
-
Mix the plate gently (e.g., on a plate shaker).
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase reaction (e.g., 30°C or room temperature) for a pre-determined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and measure the resulting luminescence.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition versus the log of the inhibitor concentration to determine the IC50 value for each kinase.
-
Mandatory Visualizations
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for assessing this compound specificity using a kinome scan.
Troubleshooting Guide
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent pipetting, improper mixing of reagents, or issues with plate reader calibration.
-
Troubleshooting Steps:
-
Pipetting Technique: Ensure accurate and consistent pipetting, especially with small volumes. Use calibrated pipettes and pre-wet the tips.
-
Reagent Mixing: Thoroughly mix all reagent stocks and working solutions before use. Ensure the plate is gently agitated after adding reagents to each well.
-
Plate Reader: Confirm that the plate reader is properly calibrated and that the correct settings are being used for the assay.
-
Issue 2: No inhibition observed, even for the primary target (BTK).
-
Possible Cause: Inactive this compound, incorrect inhibitor concentration, or problems with the kinase or substrate.
-
Troubleshooting Steps:
-
Compound Integrity: Verify the integrity and concentration of the this compound stock solution. If possible, use a fresh batch of the compound.
-
Kinase Activity: Confirm the activity of the BTK enzyme using a known BTK inhibitor as a positive control.
-
Assay Conditions: Ensure that the assay buffer and other conditions are optimal for BTK activity.
-
Issue 3: A large number of off-target hits are observed, contradicting the expected selectivity of this compound.
-
Possible Cause: The concentration of this compound used in the screen is too high, or there is an issue with non-specific binding in the assay.
-
Troubleshooting Steps:
-
Inhibitor Concentration: Perform the kinome scan at a lower concentration of this compound (e.g., 10-fold lower) to better discriminate between potent and weak off-target interactions.
-
Assay Format: Consider the specifics of the assay format. Some assay technologies may be more prone to non-specific interactions. If possible, validate key off-target hits using an orthogonal assay (e.g., a different detection method).
-
Follow-up Studies: For any consistently observed off-target hits, it is crucial to perform dose-response experiments to determine the IC50 value. This will provide a quantitative measure of the potency of this compound against these kinases and help to differentiate true off-target effects from experimental artifacts.
-
Issue 4: The kinome scan results are not consistent with cellular activity data.
-
Possible Cause: Differences in the biochemical versus cellular environment, such as ATP concentration, or issues with cell permeability of the compound.
-
Troubleshooting Steps:
-
ATP Concentration: Be aware that in vitro kinase assays are often performed at ATP concentrations that are much lower than intracellular levels. An inhibitor that appears potent in a biochemical assay may be less effective in a cellular context due to competition with high intracellular ATP.
-
Cellular Assays: Use cellular assays, such as Western blotting to look at the phosphorylation of downstream targets of BTK, to confirm on-target engagement in a more physiologically relevant system.
-
Compound Properties: Evaluate the physicochemical properties of this compound to ensure it has good cell permeability.
-
References
proper handling and safety precautions for GNE-431
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the proper handling, safety, and use of GNE-431, a potent and selective pan-Bruton's tyrosine kinase (BTK) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, selective, and noncovalent "pan-BTK" inhibitor.[1] It is effective against wild-type BTK and various mutants, including C481R, T474I, and T474M.[1][2] Its primary application is in research related to hematological disorders and autoimmune diseases.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound functions by inhibiting Bruton's tyrosine kinase (BTK), a key enzyme in the B-cell receptor (BCR) signaling pathway.[3][4][5] This pathway is crucial for B-cell development, activation, and survival.[6][7] By blocking BTK, this compound disrupts these processes, which is relevant in the context of B-cell malignancies and autoimmune conditions.[7]
Q3: What are the storage conditions for this compound?
A3: this compound should be stored under specific conditions to ensure its stability. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be kept at -20°C in a dry and dark environment.[8]
Q4: Is a Safety Data Sheet (SDS) available for this compound?
A4: Yes, a Safety Data Sheet (SDS) for this compound can be requested from the supplier, MedChemExpress.[1] It is crucial to obtain and review the SDS before handling the compound.
Safety and Handling Precautions
While this compound is shipped as a non-hazardous chemical at ambient temperature, it is essential to follow standard laboratory safety protocols.[8]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard laboratory coat should be worn.
-
Eye Protection: Use safety glasses or goggles to protect from splashes.
Handling:
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid contact with skin and eyes. In case of accidental contact, wash the affected area thoroughly with water.
-
Wash hands thoroughly after handling.
Emergency Procedures:
-
Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and give plenty of water to drink. Seek immediate medical attention.
Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations.[9] Do not dispose of down the drain or into the environment.
Quantitative Data Summary
| Property | Value | Reference |
| CAS Number | 1433820-83-7 | [2][8] |
| Molecular Formula | C30H32N10O2 | [8] |
| Molecular Weight | 564.65 g/mol | [8] |
| IC50 (wild-type BTK) | 3.2 nM | [1] |
| IC50 (C481S mutant BTK) | 2.5 nM | [1] |
Experimental Protocols
In Vitro BTK Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on BTK in a biochemical assay.
Materials:
-
Recombinant human BTK enzyme
-
Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[10]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) peptide)
-
This compound stock solution (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µl of the this compound dilutions or vehicle (DMSO) control.
-
Add 2 µl of recombinant BTK enzyme to each well.
-
Initiate the reaction by adding 2 µl of a mixture containing the substrate and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, following the manufacturer's instructions.
-
Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell-Based B-Cell Receptor (BCR) Signaling Assay
This protocol outlines a general method to evaluate the effect of this compound on BCR signaling in a cellular context.
Materials:
-
B-cell lymphoma cell line (e.g., Ramos, TMD8)[11]
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Anti-IgM antibody (for BCR stimulation)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer
-
Antibodies for Western blotting (e.g., anti-phospho-BTK (Y223), anti-BTK, anti-phospho-PLCγ2, anti-PLCγ2)
Procedure:
-
Seed B-cells in a multi-well plate and allow them to attach or stabilize overnight.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 2 hours).[11]
-
Stimulate the B-cell receptor by adding anti-IgM antibody and incubate for a short period (e.g., 15 minutes).[11]
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Analyze the phosphorylation status of BTK and its downstream substrate PLCγ2 by Western blotting using phospho-specific antibodies.
-
Use total protein levels as loading controls to ensure equal protein loading.[11]
Troubleshooting Guides
In Vitro BTK Kinase Inhibition Assay
| Issue | Possible Cause | Solution |
| High background signal | Reagent contamination or non-enzymatic ATP hydrolysis. | Use fresh reagents and high-quality ATP. Run a no-enzyme control to determine the background. |
| Low signal-to-noise ratio | Suboptimal enzyme concentration or reaction time. | Optimize the concentration of BTK and the incubation time to ensure the reaction is in the linear range. |
| Inconsistent IC50 values | Inaccurate pipetting or inhibitor instability. | Use calibrated pipettes and prepare fresh dilutions of this compound for each experiment. Ensure proper mixing. |
Cell-Based BCR Signaling Assay
| Issue | Possible Cause | Solution |
| Weak or no phosphorylation signal | Inefficient BCR stimulation or low antibody quality. | Optimize the concentration of the stimulating antibody and the stimulation time. Use a new, validated phospho-antibody. |
| High basal phosphorylation | Constitutive activation of the BCR pathway in the cell line. | Serum-starve the cells for a few hours before the experiment to reduce basal signaling. |
| Variable results between experiments | Inconsistent cell density or passage number. | Use cells at a consistent density and within a defined passage number range for all experiments. |
Visualizations
Caption: Experimental workflows for in vitro and cell-based assays with this compound.
Caption: Simplified BTK signaling pathway and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tebubio.com [tebubio.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bruton's tyrosine kinase - Wikipedia [en.wikipedia.org]
- 7. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medkoo.com [medkoo.com]
- 9. orf.od.nih.gov [orf.od.nih.gov]
- 10. promega.com [promega.com]
- 11. aacrjournals.org [aacrjournals.org]
GNE-431 Activity & Serum Concentration: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of serum concentration on the in vitro activity of GNE-431, a potent and selective non-covalent pan-BTK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent, selective, and non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2] It targets both wild-type BTK and clinically relevant mutant forms, such as C481S, that confer resistance to covalent BTK inhibitors like ibrutinib.[2][3][4] By inhibiting BTK, this compound blocks the B-cell receptor (BCR) signaling pathway, which is critical for the proliferation and survival of B-cells.[5] This pathway involves the activation of downstream effectors such as PLCγ2, leading to the activation of MAPK/ERK and NF-κB signaling cascades.[6]
Q2: We observed a significant increase in the IC50 value of this compound in our cell-based assay when using 50% human serum compared to standard 10% Fetal Bovine Serum (FBS). Why is this happening?
This is an expected phenomenon known as the "serum shift." The increase in the IC50 value is primarily due to the binding of this compound to serum proteins, most notably human serum albumin (HSA) and α1-acid glycoprotein (B1211001) (AAG).[4][7] According to the "free drug hypothesis," only the unbound fraction of a drug is available to engage its target and exert a pharmacological effect.[3][4] When this compound binds to serum proteins, its free concentration in the assay medium decreases, necessitating a higher total concentration to achieve the same level of BTK inhibition. Human serum has a significantly higher protein concentration and different composition compared to 10% FBS, leading to more extensive drug binding and a more pronounced IC50 shift.
Q3: How does serum protein binding generally affect the activity of small molecule inhibitors?
Serum proteins, particularly albumin, can act as molecular sponges that bind non-specifically to small molecules.[8] This binding is reversible and sequesters the drug, reducing the concentration of the free, pharmacologically active compound available to interact with its cellular target.[4][9] This leads to a decrease in the apparent potency (an increase in IC50/EC50 values) in in vitro assays. The extent of this effect depends on the drug's affinity for plasma proteins, the concentration of these proteins, and the drug's concentration relative to the protein concentration.[10]
Q4: Could other components in the serum be interfering with our assay beyond protein binding?
Yes, while protein binding is the most common cause, other factors could contribute to altered activity:
-
Endogenous Growth Factors/Cytokines: Serum contains various growth factors and cytokines that might activate parallel or downstream signaling pathways, potentially masking the inhibitory effect of this compound.
-
Drug Degradation: Serum contains enzymes that could potentially metabolize or degrade the compound, although this is less common for stable molecules in short-term assays.
-
Assay Interference: Components in the serum might interfere with the assay readout itself (e.g., luciferase, fluorescence), leading to inaccurate measurements. Running appropriate serum-only controls is crucial to identify such interference.
Troubleshooting Guide
| Issue / Observation | Potential Cause | Recommended Solution |
| Higher than expected IC50 value in high serum conditions. | High Serum Protein Binding: this compound is binding to serum albumin and other proteins, reducing its free concentration.[4] | This is an expected result. Quantify the fraction of unbound drug (fu) using methods like equilibrium dialysis to correlate the free drug concentration with the observed activity.[3][10] |
| High variability between replicate wells. | Inconsistent Pipetting: Inaccurate pipetting of serum, cells, or compound, especially with viscous serum solutions. | Ensure proper mixing of all components. Use calibrated pipettes and reverse pipetting techniques for viscous liquids. |
| Cell Clumping: Uneven distribution of cells in the assay plate. | Ensure a single-cell suspension before plating. Gently swirl the cell suspension between plating steps. | |
| Edge Effects: Evaporation from wells on the plate perimeter. | Do not use the outer wells of the assay plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier. | |
| Low or no assay signal. | Incorrect Reagent Concentration: Primary or secondary reagent (e.g., antibody, detection substrate) concentration is too low. | Titrate all detection reagents to determine their optimal concentration for your specific assay conditions.[11] |
| Cell Health Issues: Cells are not viable or are stressed due to high serum concentration or other factors. | Perform a cell viability assay (e.g., Trypan Blue, CellTiter-Glo®) in parallel under the same serum conditions to ensure cell health. | |
| Reagent Incompatibility with Serum: Components in the serum are inhibiting the detection enzyme (e.g., luciferase, HRP). | Run a control plate with all assay components, including serum, but without cells, to check for direct interference with the readout chemistry. | |
| High background signal. | Non-specific Binding of Detection Reagents: Secondary antibodies or other detection reagents may bind non-specifically to components in the serum.[12] | Increase the number of wash steps. Include an appropriate blocking step using serum from a non-reactive species or IgG-free BSA.[11] |
| Serum Auto-fluorescence/Luminescence: The serum itself contributes to the signal. | Subtract the signal from "serum and media only" wells from all experimental wells. |
Quantitative Data Summary
The following table presents illustrative data to demonstrate the expected impact of serum concentration on this compound activity. The values are hypothetical and based on the established principles of serum protein binding. Actual experimental results may vary.
Table 1: Illustrative Impact of Serum Concentration on this compound IC50 Values
| Assay Condition | Serum Protein Concentration | Apparent IC50 (nM) | Fold Shift (vs. Biochemical) |
| Biochemical Assay (BTK Enzyme) | None | 3.2 | 1.0 |
| Cell-Based Assay | 10% Fetal Bovine Serum (FBS) | 25 | ~7.8 |
| Cell-Based Assay | 50% Human Serum | 180 | ~56.3 |
| Cell-Based Assay | 90% Human Serum | 450 | ~140.6 |
Experimental Protocols & Visualizations
BTK Signaling Pathway Inhibited by this compound
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the point of inhibition by this compound.
Protocol: Determining the Impact of Serum on this compound Potency
This protocol describes a general workflow to quantify the "serum shift" on this compound's IC50 value in a cell-based assay.
Objective: To measure and compare the IC50 value of this compound in cell culture media containing different concentrations of human serum.
Materials:
-
This compound compound stock solution (e.g., 10 mM in DMSO)
-
BTK-dependent cell line (e.g., Ramos, TMD8)
-
Base cell culture medium (e.g., RPMI-1640)
-
Human Serum (pooled, sterile-filtered)
-
Fetal Bovine Serum (FBS)
-
96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette, incubator, plate reader (luminometer)
Methodology:
-
Cell Preparation:
-
Culture cells according to standard protocols. Ensure cells are in the logarithmic growth phase and have high viability (>95%).
-
On the day of the experiment, harvest cells, count them, and resuspend them in the base medium without serum to the desired plating density (e.g., 2x final concentration).
-
-
Serum Media Preparation:
-
Prepare different serum-containing media. For example:
-
Control Medium: Base medium + 10% FBS
-
Test Medium 1: Base medium + 20% Human Serum
-
Test Medium 2: Base medium + 50% Human Serum
-
Test Medium 3: Base medium + 90% Human Serum
-
-
Note: The final serum concentration in the well will be half of this if you add an equal volume of cell suspension. Adjust accordingly to achieve the desired final concentrations (e.g., 10%, 25%, 45%).
-
-
Compound Dilution:
-
Prepare a serial dilution of this compound in the base medium. It is recommended to perform a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 10 µM).
-
Prepare a separate dilution series for each serum condition to be tested. The final DMSO concentration should be kept constant and low (e.g., ≤ 0.1%).
-
-
Assay Plating:
-
Add 50 µL of the appropriate serum-containing media to each well of a 96-well plate.
-
Add 50 µL of the this compound serial dilutions to the corresponding wells. Include "vehicle control" (DMSO only) and "no cell" (media only) wells.
-
Add 100 µL of the cell suspension to each well. The final volume should be 200 µL.
-
-
Incubation:
-
Incubate the plates in a humidified incubator at 37°C with 5% CO2 for a predetermined period (e.g., 72 hours). The incubation time should be optimized based on the cell doubling time.
-
-
Data Acquisition:
-
Equilibrate the plates to room temperature.
-
Add the cell viability reagent (e.g., 100 µL of CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the signal (luminescence) on a compatible plate reader.
-
-
Data Analysis:
-
Subtract the background signal from the "no cell" control wells.
-
Normalize the data by setting the average signal from the vehicle control wells as 100% viability and the signal from the highest drug concentration as 0% viability.
-
Plot the normalized response versus the log of the this compound concentration.
-
Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value for each serum condition.
-
Calculate the "fold shift" by dividing the IC50 in the presence of human serum by the IC50 in the control (10% FBS) condition.
-
Experimental Workflow Diagram
The diagram below outlines the key steps in the experimental protocol for assessing serum impact.
References
- 1. bioagilytix.com [bioagilytix.com]
- 2. news-medical.net [news-medical.net]
- 3. Testing for drug-human serum albumin binding using fluorescent probes and other methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using Human Serum Albumin Binding Affinities as a Proactive Strategy to Affect the Pharmacodynamics and Pharmacokinetics of Preclinical Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural Complementarity of Bruton’s Tyrosine Kinase and Its Inhibitors for Implication in B-Cell Malignancies and Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protein Binding • Frontage Laboratories [frontagelab.com]
- 8. Proteomics studies reveal important information on small molecule therapeutics: a case study on plasma proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. biotium.com [biotium.com]
- 12. bosterbio.com [bosterbio.com]
GNE-431 degradation pathways and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of GNE-431, a potent and selective noncovalent Bruton's tyrosine kinase (Btk) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective noncovalent inhibitor of Bruton's tyrosine kinase (Btk).[1][2] Unlike covalent Btk inhibitors such as ibrutinib, which form a permanent bond with a cysteine residue (Cys481) in the Btk active site, this compound binds reversibly to inhibit the kinase activity.[3] This noncovalent binding mode allows this compound to be effective against wild-type Btk and also against mutant forms of Btk, including those with mutations at Cys481 and Thr474, which can confer resistance to covalent inhibitors.[1][3]
Q2: What are the recommended storage and handling conditions for this compound to ensure its stability?
To maintain the integrity and activity of this compound, it is crucial to adhere to the following storage conditions:
-
Short-term storage (days to weeks): Store at 0 - 4°C in a dry, dark environment.[1]
-
Long-term storage (months to years): Store at -20°C in a dry, dark environment.[1]
-
Shipping: this compound is generally stable for a few weeks at ambient temperature during standard shipping.[1]
For stock solutions, it is recommended to store them at -20°C for short-term use (days to weeks) and -80°C for long-term use (months).
Q3: Is this compound active against ibrutinib-resistant Btk mutants?
Yes, this compound has demonstrated excellent potency against Btk mutants that confer resistance to the covalent inhibitor ibrutinib.[1][3] Specifically, it is effective against the C481R, T474I, and T474M mutants of Btk.[3] Its noncovalent binding mechanism allows it to inhibit the kinase activity of these mutants.[3]
Troubleshooting Guides
Problem: Loss of this compound activity in my experiments.
Possible Cause 1: Improper Storage and Handling
-
Solution: Ensure that this compound is stored under the recommended conditions (see FAQ Q2). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a frozen stock for each experiment.
Possible Cause 2: Degradation in Experimental Media
-
Solution: While specific degradation pathways in cell culture media have not been extensively documented in the provided search results, it is a good practice to prepare fresh working solutions of this compound in your experimental buffer or media immediately before use. Do not store this compound in aqueous solutions for extended periods unless stability has been verified for your specific conditions.
Problem: Inconsistent results between experiments.
Possible Cause 1: Inaccurate Pipetting of a Potent Inhibitor
-
Solution: this compound is a potent inhibitor with a low nanomolar IC50.[1][2] Ensure accurate and calibrated pipettes are used for preparing serial dilutions. Small variations in concentration can lead to significant differences in inhibitory activity.
Possible Cause 2: Variability in Cellular Assays
-
Solution: When conducting cell-based assays, ensure consistent cell density, passage number, and serum concentrations. Changes in these parameters can affect the apparent potency of the inhibitor.
This compound Properties and Potency
| Property | Description |
| Target | Bruton's tyrosine kinase (Btk) |
| Binding Mode | Noncovalent, reversible |
| IC50 (Wild-Type Btk) | 3.2 nM[1][2] |
| IC50 (C481S Mutant Btk) | 2.5 nM[2] |
| Activity against other mutants | Potent against C481R, T474I, and T474M mutants[3] |
| Recommended Short-Term Storage | 0 - 4°C (dry, dark)[1] |
| Recommended Long-Term Storage | -20°C (dry, dark)[1] |
Experimental Protocols
General Protocol for In Vitro Btk Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against Btk in a biochemical assay.
-
Prepare Reagents:
-
Recombinant Btk enzyme (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
ATP solution (prepare fresh, concentration will depend on the assay format, often at or near the Km for Btk)
-
Peptide substrate for Btk
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)
-
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the this compound stock solution in the kinase buffer to achieve a range of desired concentrations for the IC50 curve.
-
-
Kinase Reaction:
-
In a suitable microplate, add the Btk enzyme to each well.
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the ATP and peptide substrate mixture to each well.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30°C).
-
-
Detection:
-
Stop the kinase reaction according to the detection kit manufacturer's instructions.
-
Add the detection reagent to quantify the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound as a non-covalent Btk inhibitor.
Caption: General experimental workflow for using this compound.
References
Validation & Comparative
GNE-431 Target Engagement: A Comparative Guide to Validation Using CETSA
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methods to Validate GNE-431 Target Engagement.
This compound is a potent and selective noncovalent "pan-BTK" inhibitor, targeting Bruton's tyrosine kinase (BTK). It demonstrates efficacy against wild-type BTK and various mutant forms (C481R, T474I, and T474M) that confer resistance to covalent BTK inhibitors like ibrutinib.[1] Validating the direct interaction of this compound with BTK within a cellular context is a critical step in its preclinical and clinical development. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify and quantify such drug-target engagement in living cells.[2]
This guide provides a comparative overview of validating this compound target engagement, with a primary focus on the CETSA methodology. Due to the absence of publicly available CETSA data for this compound, this guide will use illustrative data from other kinase inhibitors to demonstrate the principles and expected outcomes of CETSA. Furthermore, it will compare CETSA with alternative methods that have been used to confirm this compound's mechanism of action.
This compound and its Target: Bruton's Tyrosine Kinase (BTK)
This compound is a noncovalent inhibitor of BTK, a key component of the B-cell receptor (BCR) signaling pathway.[1] This pathway is crucial for B-cell proliferation, differentiation, and survival.[3][4] In various B-cell malignancies, this pathway is constitutively active, promoting cancer cell growth. This compound exerts its therapeutic effect by blocking the kinase activity of BTK, thereby inhibiting downstream signaling.[5][6]
The BTK Signaling Pathway
The following diagram illustrates the central role of BTK in the B-cell receptor signaling cascade and the point of inhibition by this compound.
Caption: BTK signaling pathway and this compound's point of inhibition.
Validating Target Engagement with the Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand, such as this compound, can increase the thermal stability of its target protein, BTK.[2] This stabilization results in the protein being more resistant to heat-induced denaturation. By subjecting cells treated with the compound to a temperature gradient and then quantifying the amount of soluble target protein remaining, a "melting curve" can be generated. A shift in this curve to a higher temperature in the presence of the compound indicates target engagement.[2][7]
CETSA Experimental Workflow
The general workflow for a CETSA experiment involves several key steps, from cell treatment to data analysis.
Caption: A generalized workflow for a CETSA experiment.
Data Presentation: CETSA
Two primary CETSA formats are commonly used:
-
Melt Curve CETSA : This method determines the change in the melting temperature (Tagg) of the target protein in the presence of the compound. A positive thermal shift (ΔTagg) indicates stabilization and target engagement.
-
Isothermal Dose-Response Fingerprint (ITDRF-CETSA) : In this format, cells are heated at a single, constant temperature while being treated with varying concentrations of the compound. This allows for the determination of an EC50 value, representing the concentration at which 50% of the target protein is stabilized.[8]
Illustrative CETSA Data for a Kinase Inhibitor
As CETSA data for this compound is not publicly available, the following table presents representative data for the well-characterized kinase inhibitor, staurosporine, to illustrate the expected outcomes of such an experiment.[7]
| Target Protein | Cell Line | Compound | CETSA Readout | Thermal Shift (ΔTm) | ITDRF EC50 |
| CDK2 | K-562 | Staurosporine | CETSA-PEA | Significant | Not Reported |
| CDK4 | K-562 | Staurosporine | CETSA-PEA | Significant | Not Reported |
| BRAF | K-562 | Staurosporine | CETSA-PEA | Significant | Not Reported |
Note: This data is for illustrative purposes to demonstrate the type of results obtained from CETSA experiments and does not represent actual data for this compound.[7]
Comparison with Alternative Target Engagement Methods
While CETSA provides direct evidence of target binding in a cellular context, other methods are also crucial for a comprehensive validation of a compound's mechanism of action.
| Method | Principle | Advantages | Disadvantages | Relevance to this compound |
| Cellular Thermal Shift Assay (CETSA) | Measures ligand-induced thermal stabilization of the target protein in cells or tissues.[2] | Label-free, performed in a native cellular environment, provides direct evidence of target binding.[9] | May not be suitable for all targets, can be lower throughput for Western Blot-based detection. | Would provide direct confirmation of this compound binding to BTK in cells. |
| In Vitro Kinase Assay | Measures the enzymatic activity of purified BTK protein in the presence of the inhibitor. | Quantitative, high-throughput, allows for determination of IC50 values. | Lacks the complexity of the cellular environment (e.g., ATP concentrations, other interacting proteins). | This compound has demonstrated potent inhibition of wild-type BTK (IC50 = 3.2 nM) and the C481S mutant (IC50 = 2.5 nM) in such assays.[1] |
| Cellular Phosphorylation Assay | Measures the inhibition of BTK autophosphorylation or the phosphorylation of its downstream substrates (e.g., PLCγ2) in cells.[10] | Measures functional downstream effects of target engagement in a cellular context. | Indirect measure of target binding, can be affected by off-target effects. | This compound has been shown to potently inhibit BCR signaling and block BTK autophosphorylation in cells. |
Experimental Protocols
Isothermal Dose-Response Fingerprint (ITDRF-CETSA) for a BTK Inhibitor
This protocol describes a general method for performing an ITDRF-CETSA experiment to determine the cellular EC50 of a BTK inhibitor like this compound.
1. Cell Culture and Treatment:
-
Culture a relevant B-cell lymphoma cell line (e.g., TMD8) to a sufficient density.
-
Prepare serial dilutions of this compound in culture medium. A vehicle control (e.g., DMSO) should be included.
-
Treat the cells with the different concentrations of this compound or vehicle and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension for each treatment condition into PCR tubes.
-
Heat the samples at a constant temperature (predetermined from a melt curve experiment to be in the steep part of the curve, e.g., 52°C) for a fixed duration (e.g., 3 minutes) in a PCR cycler.
-
Include a non-heated control for each concentration.
3. Cell Lysis and Fractionation:
-
Immediately cool the samples on ice.
-
Lyse the cells using a method such as freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).[11]
-
Separate the soluble protein fraction from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[11]
4. Protein Analysis (Western Blotting):
-
Carefully collect the supernatant (soluble fraction).
-
Determine the protein concentration of each sample (e.g., using a BCA assay).
-
Normalize the protein concentration for all samples.
-
Prepare samples for SDS-PAGE, run the gel, and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for BTK and a loading control (e.g., β-actin).
-
Incubate with a suitable secondary antibody and visualize the bands using a chemiluminescence detection system.
5. Data Analysis:
-
Quantify the band intensities for BTK and the loading control.
-
Normalize the BTK signal to the loading control.
-
Plot the normalized BTK signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the EC50 value.[2]
Conclusion
Validating the target engagement of this compound is a multifaceted process. While CETSA offers a powerful, direct method for confirming the binding of this compound to BTK in a physiologically relevant setting, its application to noncovalent inhibitors can present challenges.[12] A comprehensive approach that combines direct binding assays like CETSA with functional cellular assays, such as the inhibition of BTK autophosphorylation, provides the most robust validation of this compound's mechanism of action. The illustrative data and protocols provided in this guide serve as a valuable resource for researchers designing and interpreting target engagement studies for this compound and other novel kinase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Targeting Bruton’s Tyrosine Kinase in Inflammatory and Autoimmune Pathologies [frontiersin.org]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Advances in Targeted Therapy: Addressing Resistance to BTK Inhibition in B-Cell Lymphoid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. CETSA quantitatively verifies in vivo target engagement of novel RIPK1 inhibitors in various biospecimens - PMC [pmc.ncbi.nlm.nih.gov]
GNE-431: A Preclinical BTK Inhibitor - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical Bruton's tyrosine kinase (BTK) inhibitor, GNE-431. While specific IC50 values for this compound across a range of cancer cell lines are not currently available in publicly accessible data, this document summarizes its known biochemical potency, mechanism of action, and provides standardized experimental protocols for the determination of IC50 values.
Introduction to this compound
This compound is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] It is currently in the preclinical stage of development.[2] Unlike covalent BTK inhibitors such as ibrutinib, this compound does not rely on binding to the cysteine residue at position 481 (C481) of the BTK enzyme. This allows it to maintain activity against BTK enzymes that have developed resistance to covalent inhibitors through mutations at this site, such as the common C481S mutation.
Biochemical Potency of this compound
While cell-based IC50 values are not available, the biochemical inhibitory potency of this compound against the BTK enzyme has been reported. This data provides a foundational understanding of its potential efficacy.
| Target | IC50 (nM) |
| Wild-Type BTK | 3.2[1][2][3] |
| C481S Mutant BTK | 2.5[2] |
| C481R, T474I, and T474M Mutants | 7.5 - 10 |
Mechanism of Action: BTK Signaling Pathway
This compound exerts its effects by inhibiting the BTK signaling pathway, which is a critical component of the B-cell receptor (BCR) signaling cascade. This pathway is crucial for the proliferation, survival, and differentiation of B-cells and is often dysregulated in B-cell malignancies.
References
A Comparative Analysis of GNE-431 and Ibrutinib on Wild-Type BTK
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two Bruton's tyrosine kinase (BTK) inhibitors, GNE-431 and ibrutinib (B1684441), with a focus on their activity against wild-type BTK. This document is intended to be a resource for researchers and professionals in the field of drug development, offering a side-by-side look at the biochemical and cellular activities of a non-covalent and a covalent BTK inhibitor.
Introduction
Bruton's tyrosine kinase (BTK) is a critical enzyme in the B-cell receptor (BCR) signaling pathway, making it a key therapeutic target for various B-cell malignancies and autoimmune diseases.[1] Ibrutinib, the first-in-class covalent BTK inhibitor, has revolutionized the treatment of several B-cell cancers.[2] It forms a covalent bond with a cysteine residue (Cys-481) in the active site of BTK, leading to irreversible inhibition.[2] this compound is a potent, selective, and non-covalent "pan-BTK" inhibitor, meaning it also shows activity against common BTK mutations that confer resistance to covalent inhibitors.[3][4] This guide focuses on their comparative effects on wild-type BTK to understand their fundamental similarities and differences.
Data Presentation
The following tables summarize the available quantitative data for this compound and ibrutinib, focusing on their inhibition of wild-type BTK.
Table 1: Biochemical Potency Against Wild-Type BTK
| Compound | Mechanism of Action | IC50 (nM) | Binding Affinity (Ki) |
| This compound | Non-covalent | 3.2[4] | Data not publicly available |
| Ibrutinib | Covalent (irreversible) | 0.5[2] | Data not publicly available |
Table 2: Cellular Activity and Off-Target Profile
| Compound | Cellular Potency (IC50) | Key Off-Target Kinases Inhibited |
| This compound | Data not publicly available | Data not publicly available |
| Ibrutinib | ~11 nM (in a B-cell line)[2] | TEC family kinases (ITK, TEC), EGFR, JAK3, BLK[2][5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of BTK inhibitors are provided below.
Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the biochemical potency (IC50) of inhibitors against purified BTK enzyme.
Principle: This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the BTK active site by a test compound. A europium-labeled anti-tag antibody binds to the kinase, and when the tracer is bound to the kinase, FRET occurs. An inhibitor competes with the tracer for binding, leading to a decrease in the FRET signal.
Protocol:
-
Reagent Preparation:
-
Prepare a 5X kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Dilute purified recombinant wild-type BTK enzyme, Europium-labeled anti-GST antibody, and Alexa Fluor™ 647-labeled kinase tracer in the kinase buffer to desired concentrations.
-
-
Compound Dilution:
-
Perform serial dilutions of this compound and ibrutinib in DMSO.
-
Further dilute the compounds in the kinase buffer to a 4X final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the diluted compound to the wells of a 384-well plate.
-
Add 5 µL of the BTK enzyme/antibody mixture to each well.
-
Add 5 µL of the tracer to each well to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular BTK Autophosphorylation Assay (Western Blot)
This assay measures the ability of an inhibitor to block BTK autophosphorylation at Tyr223 in a cellular context, which is a key marker of BTK activation.
Principle: Cells expressing wild-type BTK are treated with the inhibitor, followed by stimulation to induce BTK activation. Cell lysates are then subjected to western blotting to detect the levels of phosphorylated BTK (pBTK) and total BTK.
Protocol:
-
Cell Culture and Treatment:
-
Culture a suitable B-cell lymphoma cell line (e.g., Ramos, TMD8) that expresses wild-type BTK.
-
Seed the cells in 6-well plates and allow them to adhere or stabilize.
-
Pre-treat the cells with serial dilutions of this compound or ibrutinib for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., anti-IgM) for a short period (e.g., 10-15 minutes) to induce BTK autophosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-BTK (Tyr223) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total BTK as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for pBTK and total BTK using densitometry software.
-
Normalize the pBTK signal to the total BTK signal for each treatment condition.
-
Plot the normalized pBTK levels against the inhibitor concentration to determine the cellular EC50.
-
Mandatory Visualization
BTK Signaling Pathway
Caption: The B-Cell Receptor (BCR) signaling pathway highlighting the central role of BTK.
Experimental Workflow for Cellular BTK Inhibition Assay
Caption: Workflow for determining cellular BTK inhibition via Western Blot.
Comparative Analysis
Based on the available data, both this compound and ibrutinib are potent inhibitors of wild-type BTK. Ibrutinib exhibits a lower biochemical IC50 (0.5 nM) compared to this compound (3.2 nM), suggesting a higher potency in a purified enzyme assay.[2][4] This difference in potency may be attributed to their distinct mechanisms of action. As a covalent inhibitor, ibrutinib forms a permanent bond with Cys-481, leading to sustained and irreversible inhibition.[2] In contrast, this compound is a non-covalent inhibitor, and its binding is reversible.
A significant differentiator between the two compounds is their selectivity profile. Ibrutinib is known to inhibit several other kinases, which can lead to off-target effects and associated clinical side effects.[2][5] While this compound is described as "selective," a comprehensive, publicly available kinome scan to directly compare its selectivity against ibrutinib is not available. The development of more selective, second-generation covalent BTK inhibitors has aimed to reduce the off-target effects seen with ibrutinib.[6] Non-covalent inhibitors like this compound represent an alternative strategy to potentially achieve high selectivity and overcome resistance mechanisms associated with the Cys-481 mutation.[3]
Conclusion
Both this compound and ibrutinib are potent inhibitors of wild-type BTK, operating through non-covalent and covalent mechanisms, respectively. Ibrutinib demonstrates higher biochemical potency, but this is accompanied by known off-target activities. The selectivity profile of this compound remains a key area for further investigation to fully assess its comparative advantages. The detailed experimental protocols provided in this guide offer a framework for conducting head-to-head studies to generate the data needed for a more comprehensive and direct comparison of these two important BTK inhibitors. Such studies will be invaluable for the continued development of effective and safe therapies targeting the BTK pathway.
References
- 1. promega.com [promega.com]
- 2. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies [mdpi.com]
A Researcher's Guide to Confirming GNE-431 Specificity in a Cellular Context
For researchers, scientists, and drug development professionals, establishing the on-target specificity of a kinase inhibitor is a critical step in preclinical development. This guide provides a comprehensive comparison of experimental approaches to confirm the cellular specificity of GNE-431, a potent and selective non-covalent pan-Bruton's tyrosine kinase (BTK) inhibitor. We will compare this compound with alternative BTK inhibitors and provide detailed protocols for key validation experiments.
This compound is a powerful tool for studying BTK signaling, demonstrating high potency against wild-type BTK (IC50 = 3.2 nM) and clinically relevant mutants such as C481S (IC50 = 2.5 nM)[1][2]. Its non-covalent binding mode offers a distinct profile compared to the first-generation covalent inhibitor, ibrutinib (B1684441). While "selective," it is imperative to experimentally verify its specificity within the complex environment of a cell to ensure that observed phenotypes are a direct result of BTK inhibition and not due to off-target effects.
This guide outlines a multi-pronged approach to rigorously assess this compound's cellular specificity, comparing its performance with established and alternative BTK inhibitors.
Competitor Landscape: A Comparative Overview of BTK Inhibitors
To contextualize the specificity of this compound, it is essential to compare it with other BTK inhibitors with varying selectivity profiles.
| Inhibitor | Type | BTK IC50 (Biochemical) | Key Off-Targets | Selectivity Profile |
| This compound | Non-covalent, Reversible | 3.2 nM[1][2] | Data not publicly available | Described as potent and selective[1][2] |
| Ibrutinib | Covalent, Irreversible | ~0.5 nM | EGFR, ITK, TEC, CSK, SRC family | First-generation, known for off-target effects leading to side effects like atrial fibrillation and rash[3][4] |
| Fenebrutinib | Non-covalent, Reversible | ~2.7 nM | Minimal | Highly selective, reported to be 130 times more selective for BTK than other kinases[5][6] |
| CGI-1746 | Non-covalent, Reversible | 1.9 nM[7] | Minimal | Highly selective, with approximately 1,000-fold selectivity over Tec and Src family kinases[7] |
Experimental Strategies to Confirm this compound Specificity
A combination of techniques is recommended to build a robust case for the cellular specificity of this compound. These methods can be categorized into direct target engagement assays and downstream signaling pathway analysis.
Direct Assessment of Target Engagement in Intact Cells
These methods directly measure the interaction between this compound and BTK within a cellular environment.
CETSA assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[8]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for this compound Target Engagement
-
Cell Culture and Treatment:
-
Culture a B-cell lymphoma cell line (e.g., Ramos) to a density of 1-2 x 10^6 cells/mL.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Western Blotting:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Normalize the protein concentration of all samples using a BCA assay.
-
Analyze the samples by SDS-PAGE and Western blot using an antibody specific for total BTK.
-
-
Data Analysis:
-
Quantify the band intensities for soluble BTK at each temperature.
-
Plot the percentage of soluble BTK relative to the non-heated control against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
This assay measures the binding of an inhibitor to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10]
Caption: Principle of the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ for this compound
-
Cell Preparation:
-
Transfect HEK293 cells with a vector encoding for a NanoLuc®-BTK fusion protein.
-
Seed the transfected cells into a 384-well plate.
-
-
Assay Procedure:
-
Pre-treat the cells with the NanoBRET™ Tracer K-5.
-
Add serial dilutions of this compound or a reference compound.
-
Incubate for 1 hour at 37°C.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the BRET signal on a multilabel plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio.
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value for target engagement.
-
Analysis of Downstream Signaling Pathways
Assessing the phosphorylation status of key downstream effectors of BTK provides functional evidence of on-target activity.
This classic technique is used to measure the levels of phosphorylated BTK (p-BTK) and its downstream substrate, phospholipase C gamma 2 (PLCγ2).
Caption: Simplified BTK Signaling Pathway and the inhibitory action of this compound.
Experimental Protocol: Western Blot for p-BTK and p-PLCγ2
-
Cell Culture and Treatment:
-
Culture Ramos cells and starve them in serum-free media for 2-4 hours.
-
Pre-incubate the cells with various concentrations of this compound, ibrutinib (as a control), or vehicle for 1-2 hours.
-
-
Cell Stimulation and Lysis:
-
Stimulate the B-cell receptor (BCR) pathway by adding anti-IgM antibody for 10 minutes.
-
Immediately lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-BTK (Tyr223), total BTK, p-PLCγ2 (Tyr1217), and total PLCγ2. A loading control like GAPDH or β-actin should also be used.
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
A dose-dependent decrease in p-BTK and p-PLCγ2 levels in this compound-treated cells confirms on-target pathway inhibition.
-
Global Kinome Profiling
For a comprehensive assessment of specificity, this compound should be screened against a broad panel of kinases. This is typically performed by specialized contract research organizations (CROs).
Methodology: Radiometric Kinase Profiling (e.g., KINOMEscan™)
This assay quantifies the ability of a compound to compete with a radiolabeled ligand for binding to a large panel of purified kinases. The results are typically reported as the percentage of remaining kinase activity in the presence of the test compound. This provides a broad overview of the inhibitor's selectivity across the human kinome.
Conclusion
Confirming the cellular specificity of this compound requires a multi-faceted approach. Direct evidence of target engagement should be established using methods like CETSA and NanoBRET™. Functional confirmation of on-target activity can be achieved by demonstrating the inhibition of BTK's downstream signaling pathway via Western blotting. Finally, a comprehensive understanding of its selectivity profile necessitates kinome-wide screening. By employing these methodologies and comparing the results to alternative BTK inhibitors, researchers can build a robust and compelling data package to validate the specificity of this compound in a cellular context, thereby ensuring its utility as a precise tool for research and potential therapeutic development.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects [frontiersin.org]
- 4. Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biospace.com [biospace.com]
- 6. roche.com [roche.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of proteolytic and ATPase activities of the proteasome by the BTK inhibitor CGI-1746 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.kr]
Assessing the Durability of Response to GNE-431 Treatment: A Comparative Guide
GNE-431 is a potent and selective non-covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][2][3] This pathway is a key driver of proliferation and survival in various B-cell malignancies.[1][4] The durability of response to targeted therapies like this compound is a crucial determinant of their clinical success. This guide provides a comparative assessment of the potential durability of response to this compound with alternative BTK inhibitors, supported by available experimental data.
Comparative Analysis of BTK Inhibitors
The durability of response to BTK inhibitors is typically evaluated through clinical endpoints such as Duration of Response (DoR), Progression-Free Survival (PFS), and Overall Survival (OS). While clinical data on the durability of this compound is not yet available, we can infer its potential by examining its mechanism and comparing it with other covalent and non-covalent BTK inhibitors that have more extensive clinical data.
| Treatment | Mechanism of Action | Median Duration of Response (DoR) | Key Experimental Findings & Resistance Mechanisms |
| This compound | Non-covalent BTK inhibitor, active against wild-type and C481 mutant BTK.[1][2][3] | Not available from clinical trials. | Potently inhibits wild-type BTK (IC50 = 3.2 nM) and the ibrutinib-resistant C481S mutant (IC50 = 2.5 nM) in vitro.[3][4] Also shows high potency against other BTK mutants like C481R, T474I, and T474M.[2][3] In vivo data in xenograft models is not yet publicly available.[1][5] |
| Ibrutinib (Covalent BTKi) | Irreversibly binds to Cys481 in the BTK active site.[1][4] | Varies by malignancy; durable responses observed.[1] | First-in-class BTK inhibitor with proven long-term efficacy.[1] Resistance is often mediated by mutations in BTK at the C481 residue or in downstream signaling molecules like PLCγ2.[1][6] |
| Acalabrutinib (Covalent BTKi) | Second-generation, more selective irreversible BTK inhibitor.[5] | Demonstrates durable responses, with a favorable safety profile compared to ibrutinib.[7] | Resistance mechanisms are similar to ibrutinib, primarily involving BTK C481 mutations.[4] |
| Zanubrutinib (Covalent BTKi) | Second-generation irreversible BTK inhibitor with high selectivity.[5] | Shows durable efficacy and has demonstrated superiority in some settings compared to ibrutinib.[8] | Resistance can also arise from BTK mutations.[4] |
| Pirtobrutinib (Non-covalent BTKi) | Reversible, non-covalent BTK inhibitor, active against wild-type and C481 mutant BTK.[9] | For patients with CLL/SLL previously treated with a covalent BTKi, the median DoR was not reached at a median follow-up of 19.4 months, and the median PFS was 19.6 months.[10] For MCL, the median DoR was 21.6 months.[8] | Effective in patients who have failed covalent BTK inhibitors due to C481S mutations.[9] Resistance can emerge through novel BTK mutations (e.g., at L528, T474, V416) and PLCγ2 mutations.[6][8] |
Experimental Protocols
1. In Vitro BTK Inhibition Assay
-
Objective: To determine the potency of this compound and other inhibitors against wild-type and mutant forms of the BTK enzyme.
-
Methodology:
-
Recombinant wild-type and mutant BTK enzymes are incubated with the inhibitor at various concentrations.
-
A substate peptide and ATP are added to initiate the kinase reaction.
-
The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based assay.
-
The concentration of the inhibitor that results in 50% inhibition of enzyme activity (IC50) is calculated.
-
2. Cell-Based B-Cell Receptor Signaling Assay
-
Objective: To assess the ability of this compound to block BCR signaling in B-cell lines.
-
Methodology:
-
B-cell lymphoma cell lines are pre-treated with varying concentrations of the BTK inhibitor.
-
The B-cell receptor is stimulated (e.g., using anti-IgM antibodies).
-
The phosphorylation of downstream signaling proteins, such as BTK (autophosphorylation at Y223) and PLCγ2, is measured by Western blotting or flow cytometry.
-
A reduction in phosphorylation indicates effective inhibition of the BCR pathway.
-
3. In Vivo Xenograft Models of B-Cell Malignancies
-
Objective: To evaluate the anti-tumor activity and durability of response to this compound in a living organism.
-
Methodology:
-
Immunocompromised mice are implanted with human B-cell lymphoma cell lines or patient-derived xenografts.
-
Once tumors are established, mice are treated with this compound, a comparator drug, or a vehicle control.
-
Tumor growth is monitored over time.
-
To assess the durability of response, treatment can be administered for a defined period, followed by a treatment-free period to observe tumor relapse. Survival is also a key endpoint.
-
Visualizing Signaling Pathways and Experimental Workflows
Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.
Caption: Experimental workflow for assessing the efficacy and durability of this compound.
References
- 1. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. Mechanisms of Resistance to Noncovalent Bruton's Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drugs.com [drugs.com]
- 8. Next-generation Bruton tyrosine kinase inhibitors and degraders in the treatment of B-cell malignancies: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Non-Covalent Bruton’s Tyrosine Kinase Inhibitors in the Treatment of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Pharmacokinetic Profiles of Non-Covalent Bruton's Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Bruton's tyrosine kinase (BTK) has emerged as a critical therapeutic target in B-cell malignancies and autoimmune diseases. The development of non-covalent BTK inhibitors (ncBTKis) represents a significant advancement, offering the potential to overcome resistance mechanisms associated with covalent inhibitors. This guide provides a comparative overview of the pharmacokinetic (PK) profiles of several ncBTKis, including pirtobrutinib, nemtabrutinib, fenebrutinib, and vecabrutinib. While GNE-431, a potent and selective preclinical ncBTKi, has demonstrated promising in vitro activity against wild-type and mutant forms of BTK, publicly available in vivo pharmacokinetic data is currently limited, precluding its direct quantitative comparison in this guide.[1][2]
Quantitative Pharmacokinetic Parameters of Non-Covalent BTK Inhibitors
The following table summarizes key pharmacokinetic parameters for several ncBTKis based on clinical and preclinical studies. These parameters are crucial for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate and for predicting its clinical efficacy and safety profile.
| Parameter | Pirtobrutinib (Human) | Nemtabrutinib (Human) | Fenebrutinib (Human) | Vecabrutinib (Human) |
| Tmax (h) | ~2.0 | - | 1-3 | ~2.0 |
| t1/2 (h) | ~19 | - | 4.2-9.9 | - |
| Bioavailability (%) | 85.5 | - | - | - |
| Protein Binding (%) | 96 | - | - | - |
| Clearance | 2.02 L/h | - | 19.1 L/hr (in RMS patients) | - |
| Dosing Regimen | 200 mg once daily | 65 mg once daily | 200 mg twice daily | 25-500 mg twice daily |
| References | --INVALID-LINK--, --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK--, --INVALID-LINK-- | --INVALID-LINK-- |
Experimental Protocols
A comprehensive understanding of the experimental methodologies used to generate pharmacokinetic data is essential for accurate interpretation and comparison. Below is a representative protocol for a preclinical in vivo pharmacokinetic study in mice, a common model for early-stage drug development.
Representative Preclinical in vivo Pharmacokinetic Study Protocol in Mice
1. Animal Model:
-
Species: Male CD-1 mice (or other relevant strain)
-
Age: 8-10 weeks
-
Weight: 25-30 g
-
Acclimation: Animals are acclimated for at least one week prior to the study with free access to food and water.
2. Drug Formulation and Administration:
-
Formulation: The test compound (e.g., this compound or other ncBTKi) is typically formulated in a vehicle suitable for the intended route of administration (e.g., a solution of 10% DMSO, 40% PEG300, and 50% saline for intravenous and oral routes).
-
Routes of Administration:
-
Intravenous (IV): Administered as a single bolus dose via the tail vein to determine clearance and volume of distribution.
-
Oral (PO): Administered via oral gavage to assess oral bioavailability.
-
-
Dose Levels: A minimum of three dose levels are typically evaluated to assess dose proportionality.
3. Blood Sampling:
-
Method: Serial blood samples (approximately 50 µL) are collected from each mouse at predetermined time points via submandibular or saphenous vein puncture. Terminal blood collection is performed via cardiac puncture under anesthesia.
-
Time Points:
-
IV: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until analysis.
4. Bioanalysis:
-
Method: The concentration of the drug in plasma is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction is used to extract the drug from the plasma matrix.
-
Quantification: A calibration curve with known concentrations of the drug is used to determine the concentration in the study samples.
5. Pharmacokinetic Analysis:
-
Software: Pharmacokinetic parameters are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
-
Parameters Calculated:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
F (Bioavailability): The fraction of the oral dose that reaches systemic circulation.
-
Visualizing Key Pathways and Workflows
Diagrams are powerful tools for illustrating complex biological pathways and experimental processes. The following diagrams were generated using Graphviz (DOT language) to depict the B-cell receptor signaling pathway and a general workflow for preclinical pharmacokinetic studies.
References
GNE-431: A Noncovalent Inhibitor for Overcoming Resistance
An Objective Guide to Understanding and Testing for GNE-431 Resistance Mutations
For researchers and professionals in drug development, understanding the mechanisms of resistance to novel therapeutics is paramount for optimizing their clinical efficacy. This compound is a potent, selective, and noncovalent "pan-BTK" inhibitor designed to be effective against both wild-type Bruton's tyrosine kinase (BTK) and mutants that confer resistance to covalent BTK inhibitors. This guide provides a comprehensive comparison of this compound's performance against such mutations and details the experimental methodologies for identifying potential resistance.
This compound is a noncovalent inhibitor of Bruton's tyrosine kinase (BTK), a crucial enzyme in the B-cell receptor (BCR) signaling pathway.[1][2][3] Unlike covalent BTK inhibitors such as ibrutinib (B1684441), which form a permanent bond with a cysteine residue (C481) in the BTK active site, this compound binds reversibly through other types of molecular interactions.[4][5] This distinction is critical, as a common mechanism of resistance to covalent inhibitors is a mutation at the C481 binding site.[3][4] this compound demonstrates potent activity against wild-type BTK and, importantly, retains its efficacy against the C481S mutant, which is a primary cause of acquired resistance to ibrutinib.[4][6]
Performance of this compound Against Known Covalent BTK Inhibitor Resistance Mutations
Experimental data demonstrates this compound's effectiveness against various BTK mutations that render covalent inhibitors ineffective. Its potency is highlighted by its low IC50 values against both wild-type and mutant forms of BTK.
| BTK Genotype | This compound IC50 (nM) | Significance |
| Wild-Type BTK | 3.2[6] | High potency against the normal enzyme. |
| C481S Mutant | 2.5[6] | Overcomes the most common ibrutinib resistance mutation. |
| C481R Mutant | Potent Inhibition[4][7] | Effective against another C481 substitution. |
| T474I Mutant | Potent Inhibition[4][7] | Active against the "gatekeeper" residue mutation. |
| T474M Mutant | Potent Inhibition[4][7] | Active against another "gatekeeper" residue mutation. |
IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Lower values indicate higher potency.
The BTK Signaling Pathway and Inhibitor Action
The diagram below illustrates the B-cell receptor (BCR) signaling pathway and the points of intervention for both covalent and noncovalent BTK inhibitors.
Potential Resistance Mutations to Noncovalent BTK Inhibitors
While this compound overcomes resistance to covalent inhibitors, continuous therapeutic pressure can lead to the selection of new mutations that confer resistance to noncovalent agents. Although specific data for this compound is limited, studies of other noncovalent inhibitors like pirtobrutinib (B8146385) have identified several mutations in the BTK kinase domain that can reduce drug efficacy.[8][9][10] These mutations may serve as a predictive guide for potential this compound resistance mechanisms.
| Potential Resistance Mutation | Location | Mechanism of Resistance |
| V416L | BTK Kinase Domain | May alter the conformation of the ATP-binding pocket, reducing inhibitor binding.[9] |
| A428D | BTK Kinase Domain | Can interfere with the binding of both noncovalent and covalent inhibitors.[9][10] |
| M437R | BTK Kinase Domain | May disrupt hydrophobic interactions essential for noncovalent inhibitor binding.[9] |
| T474I | BTK Kinase Domain | The "gatekeeper" mutation can sterically hinder the binding of some inhibitors.[9] |
| L528W | BTK Kinase Domain | Confers resistance to both noncovalent and covalent BTK inhibitors.[8][9] |
Methodologies for Testing Resistance Mutations
Identifying resistance mutations is crucial for patient management and the development of next-generation inhibitors. The primary methods for detection are categorized as genotypic and phenotypic assays.[11][12]
| Assay Type | Principle | Advantages | Disadvantages |
| Genotypic Assays | Detect specific mutations in the gene sequence (e.g., the BTK gene).[11][12] | - Rapid and relatively low cost.- High sensitivity for known mutations.- Can detect minority variants with deep sequencing. | - May not detect novel resistance mutations.- Does not directly measure the functional impact on drug susceptibility.[12] |
| Phenotypic Assays | Measure the drug's effect on cellular function or viability (e.g., cell proliferation) to determine the IC50.[12][13] | - Directly measures drug susceptibility.- Accounts for the cumulative effect of multiple mutations.- Can identify resistance from unknown mutations.[13] | - More time-consuming and complex.- Can be more expensive.- May be less sensitive for detecting low-frequency resistant clones. |
Experimental Workflow for Resistance Testing
The following diagram outlines a typical workflow for identifying and characterizing resistance mutations.
References
- 1. Non-Covalent BTK Inhibitors—The New BTKids on the Block for B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Resistance Mutations to BTK Inhibitors Originate From the NF-κB but Not From the PI3K-RAS-MAPK Arm of the B Cell Receptor Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Battling Btk Mutants With Noncovalent Inhibitors That Overcome Cys481 and Thr474 Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hematologyandoncology.net [hematologyandoncology.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. targetedonc.com [targetedonc.com]
- 9. onclive.com [onclive.com]
- 10. Mutations Associated With Resistance to Noncovalent BTK Inhibitors in Patients With CLL - The ASCO Post [ascopost.com]
- 11. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 12. HIV Drug Resistance Database [hivdb.stanford.edu]
- 13. Resistance assays - Antiretroviral Resistance in Clinical Practice - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling GNE-431
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of potent small molecule inhibitors like GNE-431 is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to foster a secure laboratory environment and build confidence in chemical handling practices.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial due to its nature as a potent Bruton's tyrosine kinase (Btk) inhibitor.[1][2] While it may be shipped as a non-hazardous chemical, the potential for biological activity upon exposure necessitates stringent safety measures.[2] The following table summarizes the recommended PPE for various handling procedures.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting Powder | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves (double gloving recommended) | Laboratory coat | N95 or higher-rated respirator (in a ventilated enclosure) |
| Preparing Stock Solutions | Safety glasses with side shields or chemical splash goggles | Nitrile or latex gloves | Laboratory coat | Not generally required if handled in a chemical fume hood |
| Cell Culture/Assays | Safety glasses | Nitrile or latex gloves | Laboratory coat | Not generally required |
General laboratory safety practices should always be observed, including wearing appropriate attire (long pants, closed-toe shoes) and ensuring an eyewash station and safety shower are readily accessible.
Operational Procedures
Storage and Stability:
This compound should be stored in a dry, dark environment. For short-term storage (days to weeks), refrigeration at 0 - 4°C is recommended. For long-term storage (months to years), maintain at -20°C.[2]
Preparation of Stock Solutions:
Researchers commonly use dimethyl sulfoxide (B87167) (DMSO) to prepare stock solutions of small molecule inhibitors.[3] To prepare a stock solution of this compound:
-
Pre-handling: Before opening, centrifuge the vial to ensure any powder is pelleted at the bottom.[4]
-
Dissolution: Add the appropriate volume of DMSO to achieve the desired concentration.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Disposal Plan
All waste contaminated with this compound, including pipette tips, tubes, and gloves, should be disposed of as chemical waste in accordance with institutional and local regulations. Unused stock solutions should also be treated as chemical waste.
Visualizing Safety and Workflow
To further clarify the procedural logic, the following diagrams illustrate key decision-making and operational workflows for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
